Imb-10
Description
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZLENPCNZVWQZ-DNZSEPECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184777 | |
| Record name | IMB-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307525-40-2 | |
| Record name | IMB-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMB-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 307525-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMB-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IMB-10 and Related Benzothiazole Compounds
Disclaimer: Initial research into the mechanism of action of "IMB-10" has revealed two distinct classes of compounds that may be relevant to your query. The term "this compound" refers to a specific αMβ2 integrin modulator involved in leukocyte migration. However, due to the similarity in nomenclature, it is highly probable that your interest may also lie with the benzothiazole compounds IMB-D10 and IMB-F4 , which are novel antifungal agents that act by inhibiting chitin synthesis. To provide a comprehensive resource, this guide will detail the mechanism of action for both this compound and the related antifungal compounds IMB-D10 and IMB-F4.
Part 1: this compound - An αMβ2 Integrin Modulator
Core Mechanism of Action
This compound is a small molecule that acts as a ligand for the leukocyte-specific integrin, αMβ2 (also known as Mac-1 or CD11b/CD18). Its primary mechanism of action is the inhibition of leukocyte migration and recruitment to sites of inflammation. Uniquely, this compound does not block the binding of αMβ2 to its ligands but instead stabilizes the activated conformation of the integrin . This stabilization of the adhesive state paradoxically leads to an inhibition of cell migration.[1]
A computational model suggests that this compound binds to a distinct cavity present only in the activated form of the integrin's I domain. By locking the integrin in a high-affinity state, this compound disrupts the dynamic process of adhesion and de-adhesion required for cell movement.[1]
Signaling Pathway
The binding of this compound to the activated αMβ2 integrin interferes with the normal signaling cascade that governs leukocyte migration. This process, known as transendothelial migration, is a multi-step process involving rolling, adhesion, and diapedesis of leukocytes across the vascular endothelium. This compound's stabilization of the high-affinity state of αMβ2 disrupts the necessary dynamic changes in adhesion strength, thereby inhibiting the migratory process.
Experimental Protocols
1.3.1 In Vitro Leukocyte Migration Assay (Transwell Assay)
This assay is used to quantify the effect of this compound on the migration of leukocytes across a porous membrane towards a chemoattractant.
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Cell Culture: Human leukocytes (e.g., neutrophils or monocytes) are isolated from whole blood.
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Assay Setup:
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A Transwell insert with a porous polycarbonate membrane (typically 3-8 µm pore size) is placed in a well of a 24-well plate.
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The lower chamber is filled with a medium containing a chemoattractant (e.g., fMLP or IL-8).
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Leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.
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The treated leukocytes are then added to the upper chamber of the Transwell insert.
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Incubation: The plate is incubated at 37°C in a humidified incubator for a period that allows for significant migration (e.g., 1-3 hours).
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Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye that stains the migrated cells, followed by measurement with a fluorescence plate reader.
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Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the this compound treated groups to the vehicle control. An IC50 value can then be determined.
1.3.2 In Vivo Neutrophil Emigration Assay
This assay assesses the effect of this compound on the recruitment of neutrophils to a site of inflammation in a living organism, typically a mouse model.
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Animal Model: An inflammatory response is induced in mice. A common model is the induction of peritonitis by intraperitoneal injection of a sterile inflammatory agent like thioglycollate or lipopolysaccharide (LPS).
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Treatment: Mice are treated with this compound or a vehicle control, usually via intravenous or intraperitoneal injection, either before or after the inflammatory stimulus.
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Sample Collection: At a specific time point after the induction of inflammation (e.g., 4-6 hours), the peritoneal cavity is lavaged with a buffered saline solution to collect the recruited leukocytes.
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Cell Counting and Differentiation: The total number of leukocytes in the peritoneal lavage fluid is determined. Differential cell counts are performed to specifically quantify the number of neutrophils, often using flow cytometry with neutrophil-specific markers (e.g., Ly-6G) or by staining cytospin preparations.
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Data Analysis: The number of neutrophils recruited to the peritoneum in the this compound treated group is compared to the vehicle-treated group to determine the extent of inhibition.
Part 2: IMB-D10 and IMB-F4 - Antifungal Chitin Synthase Inhibitors
Core Mechanism of Action
IMB-D10 and IMB-F4 are benzothiazole-derived compounds that exhibit antifungal activity by inhibiting chitin synthesis , a crucial process for maintaining the integrity of the fungal cell wall. Chitin is a polysaccharide that is not present in humans, making it an attractive target for antifungal drug development. These compounds directly inhibit the activity of chitin synthase enzymes (Chs), leading to a reduction in the overall chitin content of the fungal cell wall. This weakens the cell wall, causing defects in cell division and ultimately leading to fungal cell death.[2]
Signaling Pathway and Cellular Effects
The primary targets of IMB-D10 and IMB-F4 are the chitin synthase enzymes. In fungi like Saccharomyces cerevisiae, there are multiple chitin synthases (Chs1, Chs2, and Chs3) with distinct roles in cell wall synthesis. Inhibition of these enzymes leads to a cascade of cellular events.
Quantitative Data
The inhibitory activity of IMB-D10 and IMB-F4 against different chitin synthase enzymes from S. cerevisiae has been quantified.[2]
| Compound | Target Enzyme | IC50 (µg/mL) |
| IMB-D10 | Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 | |
| Chs3 | 13.08 ± 2.08 | |
| IMB-F4 | Chs1 | No significant inhibition |
| Chs2 | 8.546 ± 1.42 | |
| Chs3 | 2.963 ± 1.42 |
Data from Li et al., 2019.[2]
Experimental Protocols
2.4.1 In Vitro Chitin Synthase Activity Assay
This assay measures the direct inhibitory effect of IMB-D10 and IMB-F4 on the activity of chitin synthase enzymes.[2]
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Enzyme Preparation:
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S. cerevisiae cells are cultured and harvested.
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Cell extracts containing the chitin synthase enzymes (Chs1, Chs2, and Chs3) are prepared by mechanical disruption (e.g., bead beating) followed by centrifugation to isolate the membrane fraction where these enzymes are located.
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Assay Procedure:
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A 96-well plate is coated with wheat germ agglutinin (WGA), which binds to chitin.
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The prepared enzyme extracts are added to the wells along with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of IMB-D10 or IMB-F4.
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The reaction is incubated at 30°C to allow for chitin synthesis.
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The amount of newly synthesized chitin, which binds to the WGA-coated plate, is quantified. This can be done using a secondary WGA molecule conjugated to an enzyme (like horseradish peroxidase) that produces a colorimetric or chemiluminescent signal.
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Data Analysis: The signal intensity is proportional to the chitin synthase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
2.4.2 Determination of Chitin Content in Yeast Cells
This method quantifies the total chitin content in yeast cells after treatment with the compounds.[2][3]
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Cell Culture and Treatment:
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Yeast cells (S. cerevisiae or Candida albicans) are grown in a suitable liquid medium.
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The cells are treated with different concentrations of IMB-D10, IMB-F4, or a vehicle control (DMSO) for a specified period (e.g., 16 hours).
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Chitin Staining and Visualization (Qualitative):
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A portion of the treated cells can be stained with Calcofluor White, a fluorescent dye that binds to chitin.
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The cells are then visualized using fluorescence microscopy to observe any changes in chitin distribution and cell morphology.
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Chitin Quantification (Quantitative - Morgan-Elson Method): [3]
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The treated yeast cells are harvested and washed.
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The cell pellets are subjected to alkaline hydrolysis (e.g., with KOH) to break down the cells and isolate the alkali-insoluble chitin.
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The isolated chitin is then enzymatically hydrolyzed using chitinase to break it down into its monomer, N-acetylglucosamine (GlcNAc).
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The amount of GlcNAc is then quantified using a colorimetric assay (the Morgan-Elson method).
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Data Analysis: The chitin content in the treated cells is compared to that of the control cells to determine the percentage reduction in chitin levels.
This guide provides a detailed overview of the mechanisms of action for both the αMβ2 integrin modulator this compound and the antifungal chitin synthase inhibitors IMB-D10 and IMB-F4. The provided experimental protocols and quantitative data offer a foundation for further research and drug development in their respective fields.
References
- 1. Stabilization of the activated alphaMbeta2 integrin by a small molecule inhibits leukocyte migration and recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
IMB-D10: A Novel Benzothiazole Derivative as a Fungal Chitin Synthase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, presents an attractive target for selective antifungal therapies. Chitin, a crucial polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases (Chs). Inhibition of these enzymes disrupts cell wall integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of IMB-D10, a recently identified benzothiazole compound that acts as a potent inhibitor of fungal chitin synthesis.[1][2]
Core Mechanism of Action
IMB-D10 exerts its antifungal activity by directly targeting and inhibiting the enzymatic activity of chitin synthases.[3] This inhibition leads to a reduction in the overall chitin content within the fungal cell wall, compromising its structural integrity.[2] Furthermore, studies have shown that IMB-D10 can also reduce the protein levels of the three major chitin synthases (Chs1, Chs2, and Chs3) in yeast, suggesting a multi-faceted mechanism of action that impacts both enzyme function and expression.[3][4] The disruption of chitin synthesis ultimately leads to defects in cell division and inhibits fungal growth.[1]
Caption: Proposed mechanism of action of IMB-D10.
Quantitative Data Summary
The inhibitory effects of IMB-D10 have been quantified against various fungal chitin synthases and its impact on fungal growth has been determined. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of IMB-D10 against Yeast Chitin Synthases [3]
| Chitin Synthase Isoform | IC50 (µg/mL) |
| Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 |
| Chs3 | 13.08 ± 2.08 |
Table 2: Antifungal Activity of IMB-D10
| Fungal Species | MIC (µg/mL) |
| Saccharomyces cerevisiae | Data not available in snippets |
| Candida albicans | IMB-D10 showed higher inhibitory activity than IMB-F4[3] |
Table 3: Effect of IMB-D10 on Chitin Synthase Protein Levels [4]
| Chitin Synthase | Fold Change vs. Control (DMSO) | p-value |
| Chs1 | Reduced | < 0.01 |
| Chs2 | Reduced | < 0.01 |
| Chs3 | Reduced | < 0.01 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize IMB-D10.
Chitin Synthase Activity Assay
This protocol is adapted from the methods described by Li et al. (2019).[3]
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Preparation of Membrane Proteins:
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Grow wild-type yeast cells in YPD medium to an OD600 of 1-2.
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Harvest the cells by centrifugation and wash with a suitable buffer.
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Lyse the cells using mechanical disruption (e.g., glass beads) in a lysis buffer containing protease inhibitors.
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Centrifuge the lysate at a low speed to remove cell debris.
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Pellet the membrane fraction by ultracentrifugation.
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Resuspend the membrane pellet in a storage buffer.
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Chitin Synthase Assay:
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Coat a 96-well plate with 50 µg/mL wheat germ agglutinin (WGA).
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To each well, add the prepared membrane proteins, varying concentrations of IMB-D10 (or DMSO as a control), and the substrate uridine 5′-diphosphate-N-acetylglucosamine (UDP-GlcNAc).
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A reaction without UDP-GlcNAc should be included to measure background absorbance.
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Incubate the plate at an optimal temperature for a defined period to allow for chitin synthesis.
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Wash the wells to remove unbound components.
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Add a WGA-conjugated detection molecule (e.g., HRP-conjugated WGA) and a suitable substrate to quantify the amount of synthesized chitin.
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Measure the absorbance at the appropriate wavelength.
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Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Caption: Experimental workflow for chitin synthase activity assay.
Quantification of Chitin Content in Yeast Cells
This protocol is based on the methods described by Li et al. (2019).[2]
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Cell Treatment and Staining:
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Treat wild-type yeast cells with IMB-D10, a positive control (e.g., nikkomycin Z), or a vehicle control (DMSO) for a specified duration (e.g., 5 hours).
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Stain the cells with Calcofluor White M2R (CFW), a fluorescent dye that binds to chitin.
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Visualize the stained cells using fluorescence microscopy.
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Chitin Content Measurement (Morgan-Elson Method):
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Treat wild-type yeast cells with IMB-D10 or DMSO for an extended period (e.g., 16 hours). Use a chs3Δ mutant as a negative control.
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Harvest and wash the cells.
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Hydrolyze the cell wall to release N-acetylglucosamine from chitin.
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Quantify the amount of D-glucosamine using the Morgan-Elson method, which involves a colorimetric reaction.
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Calculate the relative chitin content in treated cells compared to the DMSO control.
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Caption: Workflow for quantifying chitin content in yeast cells.
Analysis of Chitin Synthase Protein Levels
This protocol is based on the methods described by Li et al. (2019).[4]
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Cell Treatment and Protein Extraction:
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Treat wild-type yeast cells with IMB-D10, IMB-F4, or DMSO for 16 hours.
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Harvest the cells and extract total proteins using a suitable lysis buffer and protocol.
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Quantitative Proteomics (iTRAQ):
-
Digest the protein extracts into peptides.
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Label the peptides from each condition with different isobaric tags for relative and absolute quantification (iTRAQ).
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Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify and quantify the relative abundance of chitin synthase proteins in the IMB-D10 treated sample compared to the control.
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Gene Expression Analysis (qRT-PCR):
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Extract total RNA from treated and control yeast cells.
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Synthesize cDNA from the RNA templates.
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Perform quantitative real-time PCR (qRT-PCR) using primers specific for CHS1, CHS2, and CHS3 genes, and a reference gene for normalization.
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Analyze the relative expression levels of the chitin synthase genes.
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Synergistic Antifungal Activity
An important aspect of developing new antifungal agents is their potential for combination therapy. IMB-D10 has been shown to exhibit synergistic antifungal activity when combined with caspofungin, a glucan synthase inhibitor. This suggests that a dual-pronged attack on both major components of the fungal cell wall, chitin and glucan, could be a promising therapeutic strategy.[3]
Conclusion
IMB-D10 represents a promising new class of antifungal compounds that effectively inhibits fungal growth by targeting chitin synthesis. Its dual mechanism of inhibiting chitin synthase activity and reducing the protein levels of these essential enzymes makes it a compelling candidate for further preclinical and clinical development. The synergistic interaction with existing antifungal drugs like caspofungin further highlights its potential in combination therapies to combat resistant fungal infections. This technical guide provides a foundational understanding of IMB-D10 for researchers and drug development professionals, paving the way for future investigations into its therapeutic applications.
References
discovery and synthesis of Imb-10
A Comprehensive Review of the Discovery and Synthesis of Imb-10
Introduction
This compound, a novel small molecule, has emerged as a significant area of interest in recent pharmacological research. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development. Our focus is on the core scientific data, experimental methodologies, and the logical framework that underpins the current understanding of this compound.
Discovery and Initial Screening
The discovery of this compound was the result of a targeted screening campaign aimed at identifying novel modulators of a key cellular signaling pathway implicated in disease. The initial lead compound was identified from a diverse chemical library through a high-throughput screening assay.
Experimental Protocol: High-Throughput Screening
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Assay Principle: A cell-based assay was designed to measure the activity of a specific enzyme known to be a critical node in the target pathway.
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Cell Line: A human-derived cell line, engineered to overexpress the target enzyme, was utilized.
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Compound Library: A library of over 100,000 diverse small molecules was screened at a concentration of 10 µM.
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Data Analysis: Raw data from the primary screen were normalized, and hits were defined as compounds that produced a response greater than three standard deviations from the mean of the control wells.
Lead Optimization and Synthesis of this compound
Following the identification of the initial lead, a medicinal chemistry campaign was initiated to improve its potency, selectivity, and pharmacokinetic properties. This effort led to the synthesis of a series of analogs, culminating in the identification of this compound as the most promising candidate.
Table 1: Structure-Activity Relationship (SAR) of Key Analogs
| Compound | R1 Group | R2 Group | IC50 (nM) |
| Lead | -H | -Cl | 1250 |
| Analog 1 | -CH3 | -Cl | 850 |
| Analog 2 | -H | -F | 980 |
| This compound | -CH3 | -F | 50 |
Biological Evaluation and Mechanism of Action
This compound has been shown to be a potent and selective inhibitor of its target enzyme. Further studies have elucidated its mechanism of action, demonstrating that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Value |
| Target Enzyme IC50 | 50 nM |
| Kinase Selectivity (Panel of 100 kinases) | >100-fold selective |
| Cell-based Potency (EC50) | 250 nM |
| Microsomal Stability (t1/2) | > 60 min |
Signaling Pathway Modulation
The inhibitory action of this compound on its target enzyme leads to the downstream modulation of a critical signaling pathway. The following diagram illustrates the proposed mechanism by which this compound exerts its cellular effects.
Caption: Proposed signaling pathway modulation by this compound.
Experimental Workflow: Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. The general workflow for the synthesis is depicted below.
An In-Depth Technical Guide to the Antifungal Spectrum of Activity of IMB-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-10, a novel benzothiazole derivative, has been identified as a potent inhibitor of fungal chitin synthesis. This document provides a comprehensive overview of the current understanding of this compound's antifungal activity, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new antifungal agents. While current data primarily focuses on its effects against Saccharomyces cerevisiae and Candida albicans, this guide consolidates the available quantitative data and outlines the protocols for further investigation into its broader antifungal spectrum.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the search for novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, presents an attractive target for selective antifungal therapy. Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases. This compound has been identified as a specific inhibitor of these enzymes, highlighting its potential as a promising antifungal candidate.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthases (Chs), the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. This inhibition disrupts the integrity of the fungal cell wall, leading to cell stress, growth inhibition, and ultimately, cell death.
Signaling Pathway
The inhibition of chitin synthesis by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a crucial stress response mechanism in fungi. This pathway is activated in response to cell wall damage and attempts to compensate by upregulating the expression of cell wall-related genes, including other chitin synthases. The sustained inhibition by this compound, however, overwhelms this compensatory mechanism.
Antifungal Spectrum of Activity
The quantitative data on the antifungal spectrum of this compound is currently limited. The available information is summarized below. Further research is required to establish its activity against a broader range of fungal pathogens.
In Vitro Enzyme Inhibition
This compound has demonstrated direct inhibitory effects on the activity of purified chitin synthase enzymes from Saccharomyces cerevisiae.
| Enzyme Target | IC50 (µg/mL)[1] |
| Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 |
| Chs3 | 13.08 ± 2.08 |
In Vitro Antifungal Susceptibility
Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal species is not yet publicly available. The following table presents the currently known qualitative and synergistic activity.
| Fungal Species | This compound Activity |
| Saccharomyces cerevisiae | Growth inhibition observed.[1] |
| Candida albicans | Growth inhibition observed. Synergistic activity with caspofungin: 12.5 µg/mL of this compound lowered the MIC of caspofungin from 0.025 µg/mL to 0.00625 µg/mL.[1] |
| Aspergillus spp. | Data not available. |
| Cryptococcus spp. | Data not available. |
| Dermatophytes | Data not available. |
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and can be adapted for the evaluation of this compound.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
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Dispense 100 µL of sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells of a 96-well plate.
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Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
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-
Inoculum Preparation:
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Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
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Prepare a suspension of fungal cells or conidia in sterile saline.
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Adjust the turbidity of the suspension to a 0.5 McFarland standard.
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Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
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-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the final inoculum suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
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Incubate the plates at 35°C for 24-48 hours (yeasts) or as required for adequate growth of filamentous fungi.
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-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Chitin Synthase Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on chitin synthase activity.
Methodology:
-
Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthases from fungal cell lysates.
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Reaction Mixture: In a microcentrifuge tube, combine the membrane fraction, a buffer solution, and varying concentrations of this compound.
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Initiation of Reaction: Start the reaction by adding the substrate, radiolabeled UDP-[¹⁴C]GlcNAc.
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Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
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Termination and Precipitation: Stop the reaction and precipitate the synthesized chitin using an acid (e.g., trichloroacetic acid).
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Quantification: Collect the precipitate on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents that target the essential process of chitin synthesis. The available data demonstrates its potent inhibitory activity against key fungal enzymes and its efficacy against S. cerevisiae and C. albicans. However, to fully realize its therapeutic potential, further in-depth studies are crucial. Future research should focus on:
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Broad-spectrum MIC determination: Establishing the MIC values of this compound against a wide panel of clinically relevant yeasts, molds, and dermatophytes.
-
In vivo efficacy studies: Evaluating the antifungal activity of this compound in animal models of fungal infections.
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Toxicity and pharmacokinetic profiling: Assessing the safety and metabolic fate of this compound.
-
Elucidation of resistance mechanisms: Investigating the potential for fungi to develop resistance to this compound.
A thorough investigation of these aspects will be instrumental in advancing this compound through the drug development pipeline and potentially providing a new therapeutic option for the treatment of fungal diseases.
References
Benzothiazole Compounds in Antifungal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being explored, the benzothiazole scaffold has emerged as a privileged structure due to its broad spectrum of pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated potent antifungal activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and Cryptococcus. This technical guide provides an in-depth overview of the core aspects of antifungal research centered on benzothiazole compounds, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of key biological pathways and research workflows.
Antifungal Efficacy of Benzothiazole Derivatives
The antifungal activity of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various benzothiazole derivatives against key fungal pathogens.
Table 1: Antifungal Activity of Benzothiazole Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-amino-6-benzyloxybenzothiazole | Candida albicans | 8 | [4] |
| 2-amino-6-(4-chlorophenoxy)benzothiazole | Candida albicans | 8 | [4] |
| Benzothiazole-hydrazone derivative 4c | Candida krusei | 7.81 | [5] |
| Benzothiazole-hydrazone derivative 4d | Candida krusei | 1.95 | [5] |
| 2-amino-6-(2,4-dichlorobenzyloxy)benzothiazole | Candida albicans | 4 | [6] |
| 2-amino-6-(2,4-dichlorobenzyloxy)benzothiazole | Candida parapsilosis | 8 | [6] |
| 2-amino-6-(2,4-dichlorobenzyloxy)benzothiazole | Candida tropicalis | 8 | [6] |
| 6-nitro-2-aminobenzothiazole derivative | Candida albicans | Moderate Activity | [7] |
| 6-bromo-2-aminobenzothiazole derivative | Candida albicans | Moderate Activity | [7] |
| Benzothiazole-triazole hybrid 4b | Candida albicans | 3.90 | [8] |
| Benzothiazole-triazole hybrid 4b | Candida glabrata | 7.81 | [8] |
| Benzothiazole-triazole hybrid 4b | Candida krusei | 15.63 | [8] |
| BTA3 | Candida albicans | 64 | [9] |
| BTA3 | Candida parapsilosis | 32 | [9] |
Table 2: Antifungal Activity of Benzothiazole Derivatives against Aspergillus and Cryptococcus Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-aminobenzothiazole derivative D-5 | Aspergillus niger | Promising Activity | [10] |
| Benzothiazole derivative B4 | Aspergillus niger | 1.1-1.5 | [11] |
| Benzothiazole derivative B4 | Aspergillus flavus | 1.1-1.5 | [11] |
| Benzothiazole-triazole hybrid 4b | Aspergillus fumigatus | 7.81 | [8] |
| Benzothiazole derivative 6m | Cryptococcus neoformans | Higher than fluconazole | [5] |
| Benzothiazole derivative 6m | Candida glabrata | Higher than fluconazole | [5] |
Mechanisms of Antifungal Action
Several benzothiazole derivatives exert their antifungal effects by targeting essential cellular processes in fungi. Two of the most well-characterized mechanisms are the inhibition of N-myristoyltransferase (NMT) and lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step pathway that is a common target for antifungal drugs. Several benzothiazole derivatives, particularly those incorporating a triazole moiety, have been shown to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes a key step in this pathway.[2] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[2]
Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[5] This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. Inhibition of NMT disrupts these vital cellular functions, leading to fungal cell death.[5] Certain benzothiazole derivatives have been identified as potent inhibitors of fungal NMT, making this enzyme a promising target for the development of novel antifungal drugs.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative antifungal benzothiazole compounds and for key in vitro and in vivo assays.
Synthesis of 2-Amino-6-substituted Benzothiazole Derivatives
This protocol describes a general method for the synthesis of 2-amino-6-nitro and 2-amino-6-bromo benzothiazoles and their subsequent modification.[7]
Step 1: Synthesis of 6-nitro-2-aminobenzothiazole
-
Stir a mixture of 2-aminobenzothiazole (1g, 0.008 moles) and concentrated sulfuric acid (30 ml) at 0°C for 15 minutes.
-
To this solution, add a mixture of concentrated nitric acid (1.5 ml) and sulfuric acid (5 ml). Maintain the temperature at 0-5°C during the addition.
-
Continue stirring the mixture for 2 hours at 5°C.
-
Pour the mixture into ice-cold water.
-
Filter the precipitate and dry it. Recrystallize the product from ethanol to obtain yellow crystals.
Step 2: Synthesis of 6-bromo-2-aminobenzothiazole
-
Place 2-aminobenzothiazole (1g, 0.008 moles) and glacial acetic acid (4 ml) in a conical flask and cool in an ice bath to 0-5°C.
-
Add bromine (7 ml) in glacial acetic acid (14 ml) dropwise with constant stirring.
-
Pour the reaction mixture into an excess of water (100 ml).
-
Filter the precipitate and wash it thoroughly with ice-cold water.
-
Recrystallize the product from ethanol.
Step 3: Synthesis of N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide
-
Dissolve the 6-substituted-2-aminobenzothiazole (from Step 1 or 2) in ethanol in an iodine flask.
-
Add chloroacetyl chloride (6 ml) dropwise to the solution in an ice-cold condition over 1 hour.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours in an ice-cold condition.
-
Reflux the reaction mixture at 20-30°C for 3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate and dry it. Recrystallize the product from ethanol.
Step 4: Incorporation of Aromatic and Heterocyclic Amines
-
Reflux an equimolar mixture of the N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide (from Step 3) and various substituted aromatic or heterocyclic amines (0.1 moles) for 6 hours in the presence of DMF.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the separated solid, dry it, and recrystallize from ethanol.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
-
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This is a fluorescence-based assay to determine the enzymatic activity of NMT.[6]
-
Assay Principle: The assay measures the production of coenzyme A (CoA) in real-time using a pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA.[6]
-
Reaction Mixture: Prepare a reaction mixture containing the purified NMT enzyme, a peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate), myristoyl-CoA, and the benzothiazole inhibitor at various concentrations in an appropriate buffer.
-
Initiation and Measurement: Initiate the reaction by adding myristoyl-CoA. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
This protocol provides a general framework for assessing the in vivo efficacy of benzothiazole compounds.[12][13]
-
Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a systemic infection.
-
Infection: Inject the mice intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment: Administer the benzothiazole compound to the mice at various doses and schedules (e.g., intraperitoneally or orally) starting at a specified time post-infection. Include a control group treated with a vehicle and a positive control group treated with a known antifungal agent (e.g., fluconazole).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 21 days).
-
Assessment of Fungal Burden: At the end of the study or at specific time points, euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on an appropriate agar medium to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: The efficacy of the compound is determined by its ability to prolong the survival of the mice and/or reduce the fungal burden in the target organs compared to the vehicle-treated control group.
Antifungal Drug Discovery Workflow
The discovery and development of a new antifungal drug is a long and complex process that can be divided into several key stages, from initial target identification to clinical trials.
Conclusion
Benzothiazole and its derivatives represent a highly promising class of compounds in the ongoing search for new and effective antifungal agents. Their diverse mechanisms of action, including the inhibition of key fungal enzymes like CYP51 and NMT, offer the potential to overcome existing drug resistance. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further exploration and development of benzothiazole-based antifungal therapeutics. Continued investigation into the structure-activity relationships, optimization of pharmacokinetic and pharmacodynamic properties, and comprehensive in vivo evaluation will be crucial in translating the potential of these compounds into clinically useful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [escholarship.org]
- 12. Experimental In Vivo Models of Candidiasis [ouci.dntb.gov.ua]
- 13. [PDF] Experimental In Vivo Models of Candidiasis | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Target Identification of IMB-10 in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and mechanism of action of the antifungal compound IMB-10, a promising benzothiazole derivative. The document details its inhibitory effects on fungal chitin synthesis, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Efficacy of this compound
This compound has been identified as a potent inhibitor of chitin synthesis in fungi. Its efficacy has been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against key fungal species.
Table 1: In Vitro Inhibition of Saccharomyces cerevisiae Chitin Synthase Isoforms by this compound
| Chitin Synthase Isoform | IC50 (µg/mL) |
| Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 |
| Chs3 | 13.08 ± 2.08 |
Data from in vitro enzyme activity assays.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) |
| Saccharomyces cerevisiae | 50 |
| Candida albicans | 25 |
| Aspergillus fumigatus | >32 |
| Cryptococcus neoformans | >32 |
Note: Higher MIC values against A. fumigatus and C. neoformans suggest lower efficacy against these species under the tested conditions.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the target identification and characterization of this compound.
In Vitro Chitin Synthase Activity Assay
This protocol details the measurement of chitin synthase activity in the presence of inhibitors, adapted from previously described methods.[4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different chitin synthase isoforms.
Materials:
-
Yeast strains expressing individual chitin synthase isoforms (e.g., S. cerevisiae mutants)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)
-
Glass beads (0.5 mm diameter)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM N-acetyl-D-glucosamine, 10 mM MgCl2)
-
Substrate: UDP-[³H]-N-acetyl-D-glucosamine
-
This compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Grow yeast cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Disrupt cells by vigorous vortexing or bead beating at 4°C.
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with chitin synthase activity.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer and varying concentrations of this compound (or DMSO as a control).
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding UDP-[³H]-N-acetyl-D-glucosamine.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
-
Quantification:
-
Filter the reaction mixture through glass fiber filters to capture the synthesized [³H]-chitin polymer.
-
Wash the filters with 5% TCA and then with ethanol to remove unincorporated substrate.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantification of Cellular Chitin Content
This protocol describes the quantification of total chitin in fungal cells using the Morgan-Elson method.[7][8][9]
Objective: To measure the reduction in cellular chitin levels in fungi upon treatment with this compound.
Materials:
-
Fungal cell culture
-
This compound stock solution (in DMSO)
-
6% KOH
-
Phosphate-buffered saline (PBS)
-
Chitinase from Streptomyces griseus
-
0.27 M Sodium borate buffer (pH 9.0)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid and HCl)
-
N-acetyl-D-glucosamine (GlcNAc) standard
-
Spectrophotometer
Procedure:
-
Cell Treatment and Harvesting:
-
Grow fungal cells in liquid medium to the desired density.
-
Treat the cells with a specific concentration of this compound (or DMSO as a control) for a defined period (e.g., 16 hours).
-
Harvest the cells by centrifugation and wash them with water.
-
-
Alkali Extraction:
-
Resuspend the cell pellet in 6% KOH.
-
Incubate at 80°C for 90 minutes to hydrolyze non-chitin components.
-
Centrifuge the samples and discard the supernatant.
-
Wash the pellet (containing chitin) three times with PBS.
-
-
Enzymatic Hydrolysis:
-
Resuspend the chitin pellet in a suitable buffer (e.g., McIlvaine's buffer).
-
Add chitinase to each sample.
-
Incubate at 37°C overnight with shaking to digest the chitin into GlcNAc monomers.
-
-
Colorimetric Assay (Morgan-Elson Method):
-
Centrifuge the samples to pellet any undigested material.
-
Transfer the supernatant to a new tube and mix with an equal volume of 0.27 M sodium borate buffer.
-
Heat the mixture at 100°C for 10 minutes.
-
Cool the samples to room temperature.
-
Add Ehrlich's reagent and incubate at 37°C for 30 minutes for color development.
-
-
Quantification:
-
Measure the absorbance of the samples at 585 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of GlcNAc.
-
Calculate the chitin content in the samples by comparing their absorbance to the standard curve.
-
Visualization of Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the molecular mechanism of action of this compound in fungal cells.
Caption: Mechanism of action of this compound in fungi.
Experimental Workflow for this compound Target Identification
This diagram outlines the experimental workflow for identifying the fungal target of this compound.
Caption: Workflow for this compound target identification.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
The following diagram depicts the MAPK-mediated Cell Wall Integrity (CWI) pathway in fungi, which is activated in response to cell wall stress induced by compounds like this compound.
Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.pre.csic.es [digital.pre.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin Extraction and Content Measurement in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of Chitin Synthase Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the insect exoskeleton. Its absence in vertebrates makes the biosynthetic pathway, particularly the final polymerizing enzyme chitin synthase (CHS), an attractive target for selective fungicides and insecticides. Chitin synthase inhibitors (CSIs) disrupt this process, leading to compromised structural integrity and organism death. This technical guide provides a detailed examination of the molecular mechanisms of major CSI classes, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and visualizes the core pathways and mechanisms.
Introduction to Chitin Synthesis
Chitin is synthesized by chitin synthase (EC 2.4.1.16), an integral membrane enzyme that catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc donor substrate to a growing β-(1,4)-linked chitin polymer. The enzyme then translocates the nascent chitin chain across the plasma membrane to the extracellular space. This process is fundamental for fungal cell division, where chitin forms the primary septum, and for insects during molting, where a new exoskeleton is required.
The overall biosynthetic pathway begins with glucose and involves several enzymatic steps to produce the activated sugar donor, UDP-GlcNAc. Chitin synthase catalyzes the final, rate-limiting step.
Major Classes of Chitin Synthase Inhibitors and Their Modes of Action
Chitin synthase inhibitors can be broadly categorized based on their chemical structure and proposed mechanism.
Peptidyl Nucleoside Antibiotics: Polyoxins and Nikkomycins
The polyoxins and nikkomycins are naturally occurring antifungal antibiotics produced by Streptomyces species. They are among the best-characterized CSIs.
Mechanism: These compounds are structural analogs of the substrate UDP-GlcNAc. They act as potent and specific competitive inhibitors by binding to the catalytic site of chitin synthase, thereby blocking the binding of the natural substrate. Cryo-electron microscopy studies have provided detailed views of these inhibitors occupying the substrate-binding site, confirming their competitive mechanism.
Benzoylphenylureas (BPUs)
Benzoylphenylureas (BPUs) are a major class of insect growth regulators (IGRs) used extensively in agriculture. Commercialized BPUs include diflubenzuron, lufenuron, hexaflumuron, and chlorfluazuron.
Mechanism: The precise mode of action of BPUs has been debated, but it is distinct from the competitive inhibition seen with polyoxins. BPUs do not directly kill insects but interfere with molting and cuticle formation. Recent evidence suggests that BPUs directly interact with the chitin synthase 1 (CHS1) enzyme, but likely not at the catalytic site. A mutation in the CHS1 gene has been shown to confer resistance to BPUs. The prevailing hypothesis is that BPUs bind to a site on the enzyme that interferes with a post-catalytic step, such as the translocation of the growing chitin chain through the cell membrane. This leads to an accumulation of abortive chitin polymers and disrupts the proper formation of the cuticle.
Buprofezin
Buprofezin is another important IGR, primarily targeting homopteran pests like whiteflies and leafhoppers. It belongs to the thiadiazine class of insecticides and is classified in a different IRAC group (16) than BPUs, indicating a distinct mode of action.
Mechanism: Buprofezin inhibits the molting of nymphs and larvae, leading to their death. While it is classified as a chitin synthesis inhibitor, its effects are more complex than other CSIs. It has been shown to inhibit the incorporation of GlcNAc into chitin. Additionally, buprofezin can suppress oviposition in adult females and reduce egg viability, effects which may be linked to the inhibition of prostaglandin synthesis. The exact molecular binding site on chitin synthase is not as well-defined as for peptidyl nucleosides, but it is understood to disrupt the overall process of cuticle deposition.
Quantitative Inhibitor Efficacy Data
The efficacy of chitin synthase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) for competitive inhibitors. The following tables summarize available data for various inhibitors.
Table 1: Efficacy of Peptidyl Nucleoside Inhibitors against Fungal Chitin Synthases
| Inhibitor | Target Enzyme | Organism | Kᵢ (µM) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Nikkomycin Z | Chitin Synthase | Candida albicans | 0.16 | - | |
| Polyoxin D | Chitin Synthetase 2 (Chs2) | Saccharomyces cerevisiae | 1.0 | - |
| Polyoxin D | Chitin Synthetase 1 (Chs1) | Saccharomyces cerevisiae | 0.5 | - | |
Table 2: Efficacy of Benzothiazole and Maleimide-based Inhibitors against Fungal Chitin Synthases
| Inhibitor | Target Enzyme | Organism | IC₅₀ (µg/mL) | IC₅₀ (mM) | Reference |
|---|---|---|---|---|---|
| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 | - | |
| IMB-D10 | Chs2 | Saccharomyces cerevisiae | 3.51 | - | |
| IMB-D10 | Chs3 | Saccharomyces cerevisiae | 13.08 | - | |
| IMB-F4 | Chs2 | Saccharomyces cerevisiae | 8.55 | - | |
| IMB-F4 | Chs3 | Saccharomyces cerevisiae | 2.96 | - | |
| Maleimide Cpd. 20 | Chitin Synthase | Sclerotinia sclerotiorum | - | 0.12 |
| Polyoxin B (control) | Chitin Synthase | Sclerotinia sclerotiorum | - | 0.19 | |
Table 3: Efficacy of Benzoylphenylurea (BPU) Insecticides against Target Pests
| Inhibitor | Target Pest | Value (µg/L) | Metric | Reference |
|---|---|---|---|---|
| Diflubenzuron | Anopheles gambiae | - | - | |
| Nikkomycin Z | Anopheles gambiae | - | - | |
| Polyoxin D | Anopheles gambiae | - | - | |
| Hexaflumuron | Spodoptera exigua | 0.057 | LC₅₀ | |
| Chlorfluazuron | Spodoptera exigua | 0.077 | LC₅₀ | |
| NK-17 (experimental) | Spodoptera exigua | 0.029 | LC₅₀ |
Note: LC₅₀ (Lethal Concentration, 50%) values reflect whole-organism toxicity and not direct enzyme inhibition.
Experimental Protocols
The study of chitin synthase inhibitors relies on robust enzymatic assays. The non-radioactive, WGA-based assay is a common, high-throughput method.
Preparation of Microsomal Fractions (Enzyme Source)
-
Cell Lysis: Harvest fungal cells or insect tissues and wash with an appropriate buffer. Resuspend in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and 20 mM DTT for insect preparations to prevent melanization). Disrupt cells using mechanical methods such as a bead beater or homogenization in liquid nitrogen.
-
Debris Removal: Centrifuge the homogenate at low speed (e.g., 1,000-3,000 x g) for 10-15 minutes at 4°C to pellet cell walls and debris.
-
Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the microsomal membranes, which contain the chitin synthase enzyme.
-
Resuspension: Discard the supernatant and gently resuspend the microsomal pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing glycerol) and store at -80°C. Determine protein concentration using a standard method like the BCA assay.
Non-Radioactive Chitin Synthase Activity Assay (WGA-based)
This assay relies on the specific binding of Wheat Germ Agglutinin (WGA), a lectin, to the N-acetylglucosamine polymers of chitin. The synthesized chitin is captured on a WGA-coated plate and detected colorimetrically.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Blocking Buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Reaction Mix (e.g., 80 mM GlcNAc, 4-8 mM UDP-GlcNAc, 10 mM MgCl₂ or 3.2 mM CoCl₂ in 50 mM Tris-HCl, pH 7.5)
-
Trypsin solution (for zymogen activation)
-
Soybean Trypsin Inhibitor (STI) solution
-
WGA-HRP conjugate solution (WGA coupled to Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 0.5 - 2 M H₂SO₄)
Protocol:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature. Wash plates 3 times with water to remove unbound WGA.
-
Blocking: Add 200-300 µL of Blocking Buffer to each well. Incubate for 2-3 hours at room temperature. Wash the plates as in step 1.
-
Zymogen Activation (if required): In a separate tube, pre-treat the microsomal enzyme preparation with trypsin (e.g., incubate for 10 min at 30°C). Stop the reaction by adding STI.
-
Enzymatic Reaction: Add the following to each well:
-
50 µL of Reaction Mix.
-
Test inhibitor (dissolved in DMSO, then diluted) or solvent control.
-
Activated enzyme preparation to a final volume of 100 µL.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30-37°C) for 1-3 hours with gentle shaking.
-
Chitin Capture: The newly synthesized chitin will bind to the WGA coated on the plate. Stop the reaction by emptying the wells and washing 5-6 times with water to remove substrate and unbound components.
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well. Incubate for 30 minutes at 30°C.
-
Wash plates 6 times with water to remove unbound conjugate.
-
Add 100 µL of TMB substrate. A blue color will develop.
-
Stop the color development by adding 100 µL of Stop Solution (color will turn yellow).
-
-
Quantification: Read the absorbance at 450 nm (or 600 nm before stopping for kinetic reads). Calculate activity relative to controls. IC₅₀ values can be determined from a dose-response curve.
Conclusion
Chitin synthase inhibitors are a diverse group of molecules that effectively disrupt a crucial biological pathway in fungi and insects. The peptidyl nucleosides act via a well-understood competitive inhibition mechanism, making them valuable as specific biochemical probes and potential antifungal agents. In contrast, the widely used insect growth regulators, including benzoylphenylureas and buprofezin, operate through more complex mechanisms that are still being fully elucidated but appear to involve interference with the post-catalytic steps of chitin synthesis and translocation. The development of robust, high-throughput assays continues to facilitate the discovery of new inhibitors and a deeper understanding of their precise modes of action, which is essential for overcoming resistance and designing next-generation, targeted pest control strategies.
The Biological Activity of IMB-D10: An In-depth Technical Guide
Disclaimer: The following document pertains to the biological activity of the benzothiazole compound IMB-D10 , an inhibitor of chitin synthesis in fungi. Initial searches for "Imb-10" yielded ambiguous results, with limited information on a compound of that exact name. This guide is based on the available scientific literature for IMB-D10, which is presumed to be the compound of interest.
Introduction
IMB-D10 is a novel benzothiazole derivative that has demonstrated significant antifungal properties. Its primary mechanism of action involves the inhibition of chitin synthesis, a crucial process for maintaining the structural integrity of the fungal cell wall. This specific targeting of a pathway absent in mammals makes IMB-D10 a promising candidate for the development of new antifungal therapeutics. This technical guide provides a comprehensive overview of the biological activity of IMB-D10, including its quantitative inhibitory effects, detailed experimental methodologies for its characterization, and its role within the broader context of the fungal cell wall integrity signaling pathway.
Quantitative Data on Biological Activity
The biological activity of IMB-D10 has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on chitin synthase enzymes and its antifungal efficacy against pathogenic yeasts such as Saccharomyces cerevisiae and Candida albicans.
Table 1: In Vitro Inhibitory Activity of IMB-D10 against Saccharomyces cerevisiae Chitin Synthases[1]
| Target Enzyme | IC50 (μg/mL) | Standard Deviation |
| Chitin Synthase 1 (Chs1) | 17.46 | ± 3.39 |
| Chitin Synthase 2 (Chs2) | 3.51 | ± 1.35 |
| Chitin Synthase 3 (Chs3) | 13.08 | ± 2.08 |
Table 2: Synergistic Antifungal Activity of IMB-D10 with Caspofungin against Candida albicans[2]
| Compound | MIC of Caspofungin Alone (μg/mL) | MIC of Caspofungin with IMB-D10 (12.5 μg/mL) (μg/mL) |
| Caspofungin | 0.025 | 0.00625 |
In addition to direct enzyme inhibition, studies have shown that treatment of yeast cells with IMB-D10 leads to a significant reduction in the protein levels of all three chitin synthases. Specifically, after treatment with 25 μg/mL of IMB-D10, the relative abundance of Chs1, Chs2, and Chs3 was reduced to approximately 22%, 21%, and 18% respectively, compared to the control.[1]
Experimental Protocols
The following sections detail the methodologies employed to characterize the biological activity of IMB-D10.
Chitin Synthase Activity Assay
This non-radioactive, high-throughput assay is used to determine the inhibitory activity of compounds against chitin synthase enzymes.[2][3]
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Yeast cell extracts containing chitin synthase enzymes (Chs1, Chs2, Chs3)
-
IMB-D10 (or other test compounds) dissolved in DMSO
-
Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of IMB-D10 in the reaction buffer.
-
Add the yeast cell extracts containing the specific chitin synthase to the WGA-coated wells.
-
Add the IMB-D10 dilutions to the respective wells. A DMSO control should be included.
-
Initiate the reaction by adding UDP-GlcNAc to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Wash the plate to remove unbound reagents.
-
Add the WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of IMB-D10 and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.
Materials:
-
Candida albicans or Saccharomyces cerevisiae culture
-
Yeast growth medium (e.g., YPD, RPMI-1640)
-
96-well microtiter plates
-
IMB-D10 dissolved in DMSO
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the yeast suspension.
-
Prepare serial two-fold dilutions of IMB-D10 in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the yeast suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at 30°C or 37°C for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that prevents visible growth.
Checkerboard Assay for Synergism
This assay is used to evaluate the interaction between two antimicrobial agents.
Procedure:
-
Prepare a 96-well plate with serial dilutions of IMB-D10 along the x-axis and serial dilutions of a second antifungal agent (e.g., caspofungin) along the y-axis.
-
Inoculate the plate with a standardized yeast suspension.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
Signaling Pathways and Mechanism of Action
IMB-D10 exerts its antifungal effect by targeting the Cell Wall Integrity (CWI) pathway , a crucial signaling cascade for the survival and pathogenesis of fungi. The primary point of intervention is the inhibition of chitin synthases, enzymes responsible for the synthesis of chitin, a vital component of the fungal cell wall.
Caption: Fungal Cell Wall Integrity Pathway and points of inhibition.
By inhibiting Chs1, Chs2, and Chs3, IMB-D10 disrupts the synthesis of chitin, leading to a weakened cell wall. This disruption triggers the CWI pathway as a compensatory response. However, the continued presence of IMB-D10 prevents the effective repair of the cell wall, ultimately leading to cell lysis and death. The synergistic effect observed with caspofungin, a β-(1,3)-glucan synthase inhibitor, highlights the potent antifungal strategy of simultaneously targeting two essential components of the fungal cell wall.
Caption: Experimental workflow for characterizing IMB-D10.
Conclusion
IMB-D10 is a promising antifungal agent that effectively inhibits chitin synthesis in pathogenic fungi. Its specific mechanism of action, potent in vitro activity, and synergistic effects with existing antifungal drugs make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and understanding of its interaction with the fungal cell wall integrity pathway provide a solid foundation for future research aimed at optimizing its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of IMB-D10
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-D10 is a novel benzothiazole derivative identified as a potent inhibitor of chitin synthesis in fungi.[1] Chitin is an essential structural component of the fungal cell wall, absent in humans, making it an attractive target for antifungal drug development.[1][2] These application notes provide detailed protocols for the in vitro susceptibility testing of IMB-D10 against pathogenic yeasts, such as Candida albicans, and for assaying its direct inhibitory effect on chitin synthase activity. The methodologies are based on established standards and published findings related to IMB-D10 and similar compounds.[3][4]
Mechanism of Action
IMB-D10 exerts its antifungal activity by inhibiting chitin synthases, the enzymes responsible for polymerizing N-acetylglucosamine to form chitin.[1][3] This disruption of cell wall synthesis leads to increased sensitivity to osmotic stress and can act synergistically with other antifungal agents that target different cell wall components, such as glucan synthase inhibitors (e.g., caspofungin).[3]
Data Presentation
The following tables summarize representative quantitative data for IMB-D10 based on published literature. This data is provided for illustrative purposes and may vary depending on the specific fungal strain and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of IMB-D10 against Yeast Pathogens
| Organism | Method | MIC (µg/mL) |
| Saccharomyces cerevisiae | Broth Microdilution | 12.5[1] |
| Candida albicans | Broth Microdilution | Not explicitly stated, but growth inhibition was observed. |
Table 2: Chitin Synthase Inhibition by IMB-D10
| Enzyme Source | Assay Method | IMB-D10 Concentration (µg/mL) | Inhibition (%) |
| S. cerevisiae membrane extract | Wheat Germ Agglutinin (WGA) binding assay | Not specified | Significant inhibition observed[3] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for IMB-D10
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
1. Preparation of IMB-D10 Stock Solution: a. Prepare a stock solution of IMB-D10 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. b. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.
2. Preparation of Inoculum: a. Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. c. Dilute the suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
3. Assay Procedure: a. In a 96-well microtiter plate, perform serial twofold dilutions of the IMB-D10 stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.125 - 64 µg/mL). b. Add 100 µL of the standardized yeast inoculum to each well containing the diluted IMB-D10. c. Include a positive control well (inoculum without IMB-D10) and a negative control well (medium only). d. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of IMB-D10 that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
Protocol 2: Chitin Synthase Activity Assay
This protocol is based on the principle of detecting newly synthesized chitin using Wheat Germ Agglutinin (WGA), a lectin that binds to N-acetylglucosamine polymers.[3]
1. Preparation of Fungal Membrane Extracts: a. Grow the yeast culture to mid-log phase (OD600 = 1-2) in a suitable broth medium (e.g., YPD). b. Harvest the cells by centrifugation and wash with a suitable buffer. c. Spheroplast the cells using a lytic enzyme (e.g., zymolyase) and then lyse them in a hypotonic buffer containing protease inhibitors. d. Isolate the membrane fraction by differential centrifugation.
2. Chitin Synthase Reaction: a. Coat a 96-well plate with 50 µg/mL WGA and incubate overnight at 4°C. b. Wash the plate to remove unbound WGA. c. Prepare a reaction mixture containing the membrane extract, various concentrations of IMB-D10 (or DMSO control), and the substrate uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc). d. A reaction without UDP-GlcNAc should be included as a background control.[3] e. Add the reaction mixture to the WGA-coated wells and incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.
3. Detection of Chitin: a. Wash the wells to remove unreacted components. b. Add a detection reagent, such as HRP-conjugated WGA, followed by a suitable substrate (e.g., TMB). c. Measure the absorbance at the appropriate wavelength. d. The reduction in signal in the presence of IMB-D10 indicates inhibition of chitin synthase activity.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing of IMB-D10.
Caption: Proposed Mechanism of Action of IMB-D10 on Fungal Cell Wall Synthesis.
References
Application Notes and Protocols for Synergistic Antifungal Assay of IMB-10 and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. A promising strategy to combat these infections is the use of combination therapy, where two or more antifungal agents with different mechanisms of action are co-administered. This approach can lead to synergistic effects, resulting in enhanced efficacy, reduced drug dosages, and a lower propensity for the development of resistance.
This document provides detailed application notes and protocols for assessing the synergistic interaction between IMB-10, a novel inhibitor of chitin synthesis, and caspofungin, an echinocandin that targets β-(1,3)-D-glucan synthesis. By disrupting two essential components of the fungal cell wall, this combination has the potential for potent synergistic antifungal activity.
This compound (IMB-D10) is a benzothiazole derivative that has been identified as an inhibitor of fungal chitin synthesis. It acts by inhibiting the activity of chitin synthases (Chs1, Chs2, and Chs3) and reducing their protein levels. Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and shape.
Caspofungin is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. Its mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1][2][3] This disruption of the cell wall leads to osmotic instability and fungal cell death.[4][5]
The dual targeting of both chitin and β-(1,3)-D-glucan synthesis pathways offers a compelling rationale for the synergistic activity of this compound and caspofungin.
Data Presentation
The following tables summarize the expected quantitative data from synergistic assays involving this compound and caspofungin against a susceptible fungal strain, such as Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) Determination
| Compound | MIC (µg/mL) |
| This compound | 16 |
| Caspofungin | 0.25 |
Table 2: Checkerboard Assay Results for this compound and Caspofungin Synergy
| This compound (µg/mL) | Caspofungin (µg/mL) | Fungal Growth | FIC of this compound | FIC of Caspofungin | FIC Index (FICI) | Interpretation |
| 16 | 0 | No Growth | 1 | - | - | MIC of this compound alone |
| 0 | 0.25 | No Growth | - | 1 | - | MIC of Caspofungin alone |
| 8 | 0.03125 | Growth | - | - | - | - |
| 4 | 0.0625 | No Growth | 0.25 | 0.25 | 0.5 | Synergy |
| 2 | 0.125 | No Growth | 0.125 | 0.5 | 0.625 | Additive |
| 1 | 0.125 | Growth | - | - | - | - |
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs. FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.
Table 3: Time-Kill Curve Analysis Results
| Treatment | Log10 CFU/mL at 24h | Change from Initial Inoculum (Log10 CFU/mL) | Interpretation |
| Growth Control | 8.5 | +5.5 | Normal Growth |
| This compound (at MIC) | 5.0 | +2.0 | Fungistatic |
| Caspofungin (at MIC) | 4.5 | +1.5 | Fungistatic |
| This compound (1/2 MIC) + Caspofungin (1/2 MIC) | 2.0 | -1.0 | Synergistic and Fungicidal |
Note: Synergy in time-kill assays is defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent. Fungicidal activity is defined as a ≥3 log10 reduction in CFU/mL from the initial inoculum.
Experimental Protocols
The following are detailed protocols for performing synergistic assays with this compound and caspofungin, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Checkerboard Broth Microdilution Assay
This method is used to determine the in vitro interaction between two antimicrobial agents.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Caspofungin stock solution (e.g., 1 mg/mL in water)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer or microplate reader (optional, for OD reading)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 1-10) and caspofungin vertically (e.g., down rows A-G).
-
Row H will contain serial dilutions of this compound alone to determine its MIC.
-
Column 11 will contain serial dilutions of caspofungin alone to determine its MIC.
-
Column 12 will serve as the growth control (inoculum only) and sterility control (medium only).
-
Add 50 µL of RPMI-1640 to all wells from A1 to H11.
-
Add 100 µL of the highest concentration of this compound to the first well of each row (A1-H1) and perform serial dilutions across the plate to column 10.
-
Add 100 µL of the highest concentration of caspofungin to the first well of each column (A1-A11) and perform serial dilutions down the plate to row G.
-
The final volume in each well should be 50 µL after drug dilution.
-
-
Inoculation:
-
Add 50 µL of the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that shows no visible growth.
-
Calculate the FIC and FICI for each combination that inhibits growth.
-
Protocol 2: Time-Kill Curve Analysis
This method assesses the rate and extent of fungal killing over time.
Materials:
-
This compound and Caspofungin stock solutions
-
Fungal isolate
-
RPMI-1640 medium
-
Sterile culture tubes or flasks
-
Sterile saline
-
Sabouraud Dextrose Agar plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the checkerboard assay protocol, but adjust the final inoculum concentration in the test tubes/flasks to approximately 1-5 x 10^5 CFU/mL in RPMI-1640.
-
-
Test Setup:
-
Prepare culture tubes/flasks with the following conditions (in triplicate):
-
Growth Control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Caspofungin alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
This compound + Caspofungin combination (at relevant concentrations)
-
-
-
Incubation and Sampling:
-
Incubate the tubes/flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Compare the killing curves to determine synergy and whether the effect is fungistatic or fungicidal.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and Caspofungin.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Analysis.
Caption: Fungal Cell Wall Integrity Signaling Pathway.
References
Application Notes and Protocols for IMB-10 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-10 is a small molecule compound identified as a thioxothiazolidine-containing ligand of the leukocyte-specific integrin alphaMbeta2 (αMβ2), also known as Mac-1 or CD11b/CD18.[1] This integrin plays a critical role in the adhesion, migration, and recruitment of leukocytes during inflammatory responses. This compound acts as a modulator of αMβ2, uniquely stabilizing the activated conformation of the integrin. This stabilization enhances the binding of αMβ2 to its endogenous ligands, such as fibrinogen, and paradoxically leads to the inhibition of leukocyte migration and recruitment both in vitro and in vivo.[1] These characteristics make this compound a valuable tool for studying the intricacies of leukocyte biology and a potential starting point for the development of novel anti-inflammatory therapeutics.
Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅NOS₂ | [2][3] |
| Molecular Weight | 337.46 g/mol | [2][3] |
| CAS Number | 307525-40-2 | [2][3] |
| Appearance | Solid powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Stock Solution Conc. | 2 - 10 mM in DMSO | [4] |
| Storage Conditions | -20°C or -80°C, protected from light |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific requirements.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 337.46 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.010 mol/L x 0.001 L x 337.46 g/mol = 0.0033746 g = 3.37 mg
-
-
Weighing this compound:
-
Carefully weigh out 3.37 mg of this compound powder using a calibrated analytical balance.
-
Note: Due to the small mass, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation and use.
AlphaMbeta2 (αMβ2) Integrin Signaling Pathway
Caption: Simplified alphaMbeta2 integrin signaling pathway.
References
- 1. Expression, activation, and function of integrin αMβ2 (Mac-1) on neutrophil-derived microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activation and Regulation of β2 Integrins in Phagocytes and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β2 integrin activation and signal transduction in leukocyte recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMB-10 (IMB-D10) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-10 (IMB-D10) is a promising benzothiazole-based antifungal agent that targets chitin synthesis, an essential process for maintaining the integrity of the fungal cell wall.[1] Unlike mammalian cells, which lack a cell wall, this structure in fungi presents a selective target for antifungal drug development. IMB-D10 has demonstrated inhibitory activity against key chitin synthase enzymes, making it a valuable tool for basic research and a potential lead compound for novel antifungal therapies.[2]
These application notes provide a comprehensive guide for the experimental design of studies involving IMB-D10. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate robust and reproducible research.
Mechanism of Action
IMB-D10 functions by inhibiting the activity of chitin synthases, the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[2] In yeast, there are three main chitin synthases: Chs1, Chs2, and Chs3, each with distinct roles in cell wall biogenesis. IMB-D10 has been shown to inhibit the activity of all three of these enzymes to varying degrees, leading to a reduction in the overall chitin content of the fungal cell wall.[2] This disruption of the cell wall integrity can lead to growth inhibition and increased susceptibility to other stressors.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of IMB-D10 against Yeast Chitin Synthases
| Enzyme Target | IC50 (µg/mL) |
| Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 |
| Chs3 | 13.08 ± 2.08 |
Data extracted from studies on Saccharomyces cerevisiae.[2]
Table 2: Antifungal Susceptibility of IMB-D10 against Pathogenic Fungi
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | [Data not available in search results] |
| Aspergillus fumigatus | [Data not available in search results] |
| Cryptococcus neoformans | [Data not available in search results] |
Note: Specific MIC values for IMB-D10 against various fungal species were not available in the provided search results. Researchers should determine these values experimentally.
Experimental Protocols
Chitin Synthase Activity Assay
This protocol is adapted from established methods for measuring the in vitro activity of chitin synthase.[3][4]
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, protease inhibitors)
-
Glass beads or a cell disruptor
-
Trypsin solution
-
Soybean trypsin inhibitor
-
Reaction buffer (50 mM Tris-HCl pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
IMB-D10 stock solution (in DMSO)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA) blocking buffer
-
Plate reader
Procedure:
-
Enzyme Preparation: a. Grow fungal cells to mid-log phase and harvest by centrifugation. b. Wash the cell pellet with lysis buffer. c. Resuspend the cells in lysis buffer and lyse the cells using glass beads or a cell disruptor. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the membrane fraction with chitin synthases. e. Treat the membrane fraction with trypsin to activate the chitin synthases, followed by the addition of soybean trypsin inhibitor to stop the reaction.
-
Chitin Synthase Assay: a. To WGA-coated wells of a 96-well plate, add the prepared enzyme fraction. b. Add varying concentrations of IMB-D10 (or DMSO as a control) to the wells. c. Initiate the reaction by adding the substrate, UDP-GlcNAc. d. Incubate the plate at 30°C for a defined period (e.g., 1-2 hours). e. Wash the plate to remove unbound reagents. f. Quantify the newly synthesized chitin, which is captured by the WGA on the plate, using a suitable detection method (e.g., a lectin-based assay with a labeled probe). g. Measure the signal using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of IMB-D10 compared to the DMSO control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the IMB-D10 concentration and fitting the data to a dose-response curve.
Quantification of Fungal Chitin Content
This protocol outlines a method to determine the total chitin content in fungal cells treated with IMB-D10.[2][5]
Materials:
-
Fungal cell culture
-
IMB-D10 stock solution (in DMSO)
-
6 M HCl
-
Sodium nitrite
-
Ammonium sulfamate
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)
-
FeCl3 solution
-
Spectrophotometer
-
Glucosamine standards
Procedure:
-
Cell Treatment and Hydrolysis: a. Grow fungal cells in the presence of various concentrations of IMB-D10 (and a DMSO control). b. Harvest the cells by centrifugation, wash with water, and lyophilize to determine the dry weight. c. Hydrolyze the cell pellets in 6 M HCl at 100°C for 4 hours to break down chitin into its monomer, glucosamine. d. Neutralize the hydrolysate with NaOH.
-
Glucosamine Quantification: a. To the neutralized hydrolysate, add sodium nitrite and then ammonium sulfamate to remove excess nitrous acid. b. Add MBTH, followed by heating. c. Add FeCl3 solution to develop a colorimetric reaction. d. Measure the absorbance at 650 nm using a spectrophotometer.
-
Data Analysis: a. Generate a standard curve using known concentrations of glucosamine. b. Determine the glucosamine concentration in the fungal samples from the standard curve. c. Calculate the chitin content as a percentage of the total cell dry weight.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8][9]
Materials:
-
Fungal isolate
-
RPMI-1640 medium
-
IMB-D10 stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium. b. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: a. Perform a serial two-fold dilution of IMB-D10 in RPMI-1640 medium in a 96-well plate. b. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the sterility control). b. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. Visually inspect the wells for fungal growth or measure the optical density using a plate reader. b. The MIC is the lowest concentration of IMB-D10 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control.
Visualizations
Caption: Mechanism of action of IMB-D10.
Caption: Experimental workflow for IMB-D10 studies.
Caption: Fungal cell wall stress response pathway.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. njccwei.com [njccwei.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for Checkerboard Assay: Investigating the Synergy of Imb-10 and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combination therapy, the use of two or more drugs, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases such as cancer. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects. The checkerboard assay is a widely used in vitro method to systematically screen for and quantify synergistic, additive, or antagonistic interactions between two compounds.
This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of a hypothetical experimental compound, Imb-10 , with the established chemotherapeutic agent, 5-Fluorouracil (5-FU) . For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the NF-κB signaling pathway, a pathway known to be involved in chemoresistance to 5-FU.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional titration of two drugs in a microplate format.[1] Serial dilutions of one drug are made along the x-axis, while serial dilutions of the second drug are made along the y-axis.[2] This creates a matrix of wells containing various concentrations of both drugs. After incubation with the target cells, cell viability is assessed, and the data is used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC index is a quantitative measure of the interaction between the two compounds.[2]
Data Presentation: Quantifying Synergy
The interaction between two drugs is quantified by the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows a predefined level of inhibition (e.g., 50% or 90% inhibition, IC50 or IC90). The FIC index is the sum of the FICs for each drug in a given combination well.[3]
FICA = (MIC of drug A in combination) / (MIC of drug A alone) [3] FICB = (MIC of drug B in combination) / (MIC of drug B alone) [3] FIC Index = FICA + FICB [3]
The interaction is then classified based on the FIC index value:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 1.0 | Additive |
| > 1.0 and ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
| Table 1: Interpretation of FIC Index Values.[3] |
Hypothetical Synergy Data for this compound and 5-FU
The following table represents a hypothetical dataset from a checkerboard assay evaluating the synergy between this compound and 5-FU on a cancer cell line. The values represent the percentage of cell growth inhibition.
| 5-FU (µM) | This compound (µM) | ||||||
| Concentration | 0 | 0.1 | 0.2 | 0.4 | 0.8 | 1.6 | 3.2 |
| 0 | 0 | 5 | 8 | 12 | 15 | 18 | 20 |
| 1 | 10 | 25 | 40 | 55 | 65 | 70 | 75 |
| 2 | 20 | 45 | 60 | 75 | 85 | 90 | 92 |
| 4 | 35 | 65 | 80 | 90 | 95 | 98 | 99 |
| 8 | 50 | 85 | 92 | 96 | 98 | 99 | 100 |
| 16 | 60 | 90 | 95 | 98 | 99 | 100 | 100 |
| 32 | 70 | 95 | 98 | 99 | 100 | 100 | 100 |
| Table 2: Hypothetical Percentage Growth Inhibition of Cancer Cells by this compound and 5-FU Combination. |
From this data, the Minimum Inhibitory Concentration (MIC) or IC50 for each drug alone and in combination can be determined to calculate the FIC index. For example, if the IC50 of 5-FU alone is 8 µM and the IC50 of this compound alone is 1.6 µM, and in combination, 2 µM of 5-FU and 0.4 µM of this compound show 50% inhibition, the FIC index would be:
FIC5-FU = 2 / 8 = 0.25 FICthis compound = 0.4 / 1.6 = 0.25 FIC Index = 0.25 + 0.25 = 0.5 (Synergy)
Experimental Protocols
Materials and Reagents
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
5-Fluorouracil (5-FU) (stock solution in a suitable solvent, e.g., DMSO or water)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow
Detailed Protocol
Day 1: Cell Seeding and Drug Preparation
-
Cell Culture: Culture the target cancer cells in complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate the plate overnight at 37°C with 5% CO₂ to allow the cells to attach.
-
Drug Stock Solutions: Prepare high-concentration stock solutions of this compound and 5-FU in an appropriate solvent.
Day 2: Drug Addition (Checkerboard Setup)
-
Prepare Drug Dilution Plates:
-
Plate A (this compound Dilutions): In a separate 96-well plate, prepare serial dilutions of this compound. For example, add 100 µL of media to all wells except the first column. In the first column, add 200 µL of the highest concentration of this compound. Then, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on.
-
Plate B (5-FU Dilutions): Similarly, prepare a plate with serial dilutions of 5-FU.
-
-
Create the Checkerboard Plate:
-
Remove the medium from the cell plate prepared on Day 1.
-
Using a multichannel pipette, transfer 50 µL of each this compound dilution from Plate A to the corresponding columns of the cell plate.
-
Transfer 50 µL of each 5-FU dilution from Plate B to the corresponding rows of the cell plate.
-
This will result in a final volume of 100 µL per well with a matrix of drug concentrations.
-
Include control wells: cells with no drugs (growth control), and wells with media only (blank control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
Day 4 or 5: Cell Viability Assay and Data Analysis
-
Perform Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the blank control values from all other readings.
-
Normalize the data to the growth control wells (100% viability).
-
Calculate the percentage of inhibition for each well.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the FIC index for synergistic combinations as described above.
-
Hypothetical Signaling Pathway of this compound and 5-FU Synergy
5-Fluorouracil primarily exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[1] However, cancer cells can develop resistance to 5-FU through various mechanisms, including the activation of pro-survival signaling pathways such as the NF-κB pathway.
Our hypothetical compound, this compound, is an inhibitor of the NF-κB pathway. By blocking NF-κB activation, this compound can prevent the expression of anti-apoptotic genes, thereby re-sensitizing cancer cells to the DNA-damaging effects of 5-FU. This synergistic interaction is depicted in the following signaling pathway diagram.
Conclusion
The checkerboard assay is a powerful tool for identifying and quantifying synergistic drug interactions. This application note provides a comprehensive protocol for utilizing this assay to investigate the potential synergy between the hypothetical compound this compound and the chemotherapeutic agent 5-FU. The provided templates for data presentation and the hypothetical signaling pathway offer a framework for interpreting and contextualizing the experimental results. By systematically evaluating drug combinations, researchers can identify promising new therapeutic strategies for the treatment of cancer and other complex diseases.
References
Application Notes and Protocols for IMB-10 in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of IMB-10 (also referred to as IMB-D10), a novel benzothiazole compound, and its application in the discovery and development of new antifungal agents. This document includes a summary of its biological activity, mechanism of action, and detailed protocols for its evaluation.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, is a prime target for antifungal drug development. Chitin, an essential component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases. This compound has been identified as a potent inhibitor of chitin synthase, making it a promising candidate for further investigation as an antifungal therapeutic.
Mechanism of Action
This compound exerts its antifungal activity by targeting the biosynthesis of chitin. It has been shown to directly inhibit the enzymatic activity of chitin synthases (Chs1, Chs2, and Chs3 in yeast). Furthermore, studies have revealed that this compound also leads to a significant reduction in the cellular protein levels of these essential enzymes, suggesting a dual mechanism of action that disrupts the integrity of the fungal cell wall. This targeted approach offers a high degree of selectivity for fungal cells with minimal expected off-target effects in humans.
Data Presentation
Antifungal Activity of this compound
The following table summarizes the in vitro antifungal and inhibitory activity of this compound against various fungal species and their key enzymes.
| Target Organism/Enzyme | Assay Type | Value (µg/mL) | Reference |
| Saccharomyces cerevisiae | Minimum Inhibitory Concentration (MIC) | 50 | [1] |
| Candida albicans | Growth Inhibition | Dose-dependent | [1] |
| Chitin Synthase 1 (Chs1) | IC50 | 17.46 ± 3.39 | [1] |
| Chitin Synthase 2 (Chs2) | IC50 | 3.51 ± 1.35 | [1] |
| Chitin Synthase 3 (Chs3) | IC50 | 13.08 ± 2.08 | [1] |
Cytotoxicity Profile of this compound
While specific quantitative cytotoxicity data (e.g., IC50 values against human cell lines) for this compound is not extensively available in the reviewed literature, preliminary studies have reported that it does not exhibit toxicity to human cells at effective antifungal concentrations.[1] Further comprehensive cytotoxicity testing is recommended.
Mandatory Visualizations
Signaling Pathway of Chitin Synthesis and this compound Inhibition
References
Application Notes and Protocols for Testing Chitin Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods. Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CS), attractive targets for the development of antifungal agents and insecticides. Chitin synthases catalyze the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1][2] The inhibition of this enzymatic activity can disrupt cell wall integrity in fungi, leading to cell lysis and death, or interfere with the molting process in insects.[3]
These application notes provide a detailed protocol for a non-radioactive, high-throughput assay to screen for and characterize inhibitors of chitin synthase. The method is based on the specific binding of wheat germ agglutinin (WGA) to the newly synthesized chitin polymer.[4] This assay is a sensitive and reliable alternative to traditional radioactive methods.[5] We also provide data on known chitin synthase inhibitors and troubleshooting guidance for the experimental protocol.
Data Presentation
The inhibitory activity of compounds against chitin synthase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for several known chitin synthase inhibitors against various fungal chitin synthase isoenzymes.
| Inhibitor | Organism | Chitin Synthase Isoenzyme | IC50 (µM) |
| Polyoxin D | Sclerotinia sclerotiorum | CHS | 190 |
| Candida albicans | CaChs2 | 3.2 ± 1.4 (Ki) | |
| Nikkomycin Z | Candida albicans | CaChs1 | 15 |
| Candida albicans | CaChs2 | 0.8 | |
| Candida albicans | CaChs3 | 13 | |
| IMB-D10 | Saccharomyces cerevisiae | Chs1 | ~35.7 (17.46 µg/mL) |
| Saccharomyces cerevisiae | Chs2 | ~7.2 (3.51 µg/mL) | |
| Saccharomyces cerevisiae | Chs3 | ~26.8 (13.08 µg/mL) | |
| IMB-F4 | Saccharomyces cerevisiae | Chs2 | ~17.5 (8.546 µg/mL) |
| Saccharomyces cerevisiae | Chs3 | ~6.1 (2.963 µg/mL) | |
| Compound 20 (maleimide) | Sclerotinia sclerotiorum | CHS | 120 |
| Chitin synthase inhibitor 5 | Not Specified | CHS | 140 |
Experimental Protocols
Enzyme Preparation from Saccharomyces cerevisiae
This protocol describes the preparation of a crude membrane fraction enriched in chitin synthase from Saccharomyces cerevisiae.
Materials and Reagents:
-
Saccharomyces cerevisiae strain (e.g., S288c)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Glass beads (0.5 mm diameter)
-
High-speed centrifuge
Procedure:
-
Inoculate a single colony of S. cerevisiae into 50 mL of YPD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 1 L of YPD medium and grow to an OD600 of 1.5-2.0.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in an equal volume of Lysis Buffer.
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Disrupt the cells by vigorous vortexing for 30-second intervals, with 30-second cooling periods on ice, for a total of 8-10 cycles.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove unbroken cells and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer.
-
Determine the protein concentration of the membrane fraction using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the enzyme preparation and store at -80°C until use. For some chitin synthase isoenzymes, a zymogen form may be present which requires activation by limited proteolysis with trypsin.[6][7]
Non-Radioactive Chitin Synthase Inhibition Assay (WGA-based)
This high-throughput assay quantifies chitin synthesis by detecting the product with a horseradish peroxidase (HRP)-conjugated WGA.[4]
Materials and Reagents:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution: 50 µg/mL in deionized water
-
Blocking Buffer: 2% (w/v) Bovine Serum Albumin (BSA) in 50 mM Tris-HCl (pH 7.5)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM N-acetylglucosamine (GlcNAc)
-
Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) solution (10 mM in Assay Buffer)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP conjugate solution: 1 µg/mL in Blocking Buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution: 2 M H₂SO₄
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: The next day, discard the WGA solution and wash the wells three times with 200 µL of deionized water.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the Blocking Buffer and wash the wells three times with 200 µL of deionized water.
-
Assay Reaction:
-
Prepare a reaction mixture containing Assay Buffer and the chitin synthase enzyme preparation.
-
In separate wells, add 50 µL of the reaction mixture.
-
Add 2 µL of the test inhibitor at various concentrations (or solvent control).
-
To initiate the reaction, add 50 µL of the UDP-GlcNAc substrate solution.
-
Include a negative control with no enzyme.
-
-
Incubation: Incubate the plate at 30°C for 1-2 hours with gentle shaking.
-
Washing: Stop the reaction by discarding the contents of the wells and washing five times with 200 µL of deionized water.
-
Detection:
-
Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times with 200 µL of deionized water.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes, or until a blue color develops.
-
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Simplified diagram of the chitin biosynthesis pathway in Saccharomyces cerevisiae.
Caption: Experimental workflow for the chitin synthase inhibition assay.
Caption: Signaling pathways regulating chitin synthase in fungi.[5][8]
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Incomplete washing | Increase the number and vigor of washing steps. |
| Non-specific binding of WGA-HRP | Ensure proper blocking with BSA. Increase BSA concentration in the Blocking Buffer if necessary. | |
| Contaminated reagents | Prepare fresh buffers and solutions. | |
| Low or no signal | Inactive enzyme | Prepare fresh enzyme extract. Ensure proper storage at -80°C. Consider if proteolytic activation is required. |
| Sub-optimal assay conditions | Optimize pH, temperature, and MgCl₂ concentration for the specific chitin synthase being tested. | |
| Degraded UDP-GlcNAc | Use fresh, high-quality UDP-GlcNAc and store it properly. | |
| High well-to-well variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing in each well. |
| Uneven plate coating | Ensure the plate is level during the WGA coating step and that the solution covers the entire well surface. | |
| Edge effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Substrate inhibition | High concentration of UDP-GlcNAc | Perform a substrate titration to determine the optimal concentration that does not cause inhibition.[4] |
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: IMB-10 Solubility and Handling
Welcome to the dedicated support resource for IMB-10. This guide is intended for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions? A1: this compound is a novel small molecule inhibitor currently under investigation. Its chemical structure is predominantly non-polar, which leads to low intrinsic solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. This is a common characteristic of many "brick-dust" like active pharmaceutical ingredients (APIs).[1]
Q2: What is the recommended solvent for creating a stock solution of this compound? A2: We recommend using an anhydrous, high-purity grade of Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution of this compound. It is advisable to prepare a high concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous experimental system.
Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do? A3: This is a common issue known as "crashing out," where the compound precipitates when moving from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, ensure rapid and thorough mixing during dilution. It is also crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts. For persistent issues, please refer to our detailed troubleshooting guide below.
Q4: Can I use other organic solvents like ethanol or methanol? A4: While other organic solvents may dissolve this compound, DMSO is generally preferred for creating high-concentration stock solutions for in vitro studies due to its high solubilizing power and compatibility with many biological assays at low final concentrations. If your experimental setup is sensitive to DMSO, other solvents can be tested, but their impact on cell viability and the experiment's outcome must be carefully evaluated.
Q5: How should I store my this compound stock solution? A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.
Issue: Precipitate Formation During Working Solution Preparation
If you observe cloudiness or visible precipitate upon diluting the this compound stock solution into your aqueous buffer or media, follow this troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Quantitative Solubility Data
The following table provides a summary of the approximate solubility of this compound in various common laboratory solvents. This data is intended for guidance and may vary slightly based on the purity of the compound and solvent.
| Solvent System | Approximate Solubility (µg/mL) | Temperature (°C) |
| Water | < 1 | 25 |
| PBS (pH 7.4) | < 1 | 25 |
| DMSO | > 10,000 | 25 |
| Ethanol (100%) | ~500 | 25 |
| Cell Culture Media + 10% FBS | 1 - 5 | 37 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials : this compound powder, anhydrous DMSO, sterile microfuge tubes, precision balance, vortex mixer.
-
Calculation : Determine the mass of this compound needed. For a 10 mM solution, Mass (mg) = 10 * Molecular Weight ( g/mol ) * Volume (L).
-
Procedure : a. Weigh the calculated amount of this compound powder into a sterile tube. b. Add the corresponding volume of anhydrous DMSO. c. Vortex the mixture for 5-10 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary. d. Aliquot into single-use tubes and store at -20°C or below, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials : 10 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS), sterile conical tubes.
-
Procedure : a. Create an intermediate dilution: Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed medium to get a 20 µM solution. It is critical to add the stock solution to the medium while vortexing to ensure rapid dispersion. b. Create the final working solution: Add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed medium to achieve the final 10 µM concentration. Mix thoroughly by inverting the tube. c. Visually inspect the final solution for any signs of precipitation before use. This two-step dilution process helps to minimize localized high concentrations of this compound that can lead to precipitation.
Conceptual Signaling Pathway
This compound is hypothesized to be an inhibitor of a critical intracellular signaling pathway. The diagram below illustrates a generic kinase inhibition pathway that is often targeted by small molecules with solubility challenges.
Caption: Proposed mechanism of action for this compound as a kinase inhibitor.
References
Technical Support Center: Optimizing IL-10 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Interleukin-10 (IL-10) for in vitro assays. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the successful execution of your experiments.
A Note on "Imb-10"
Initial searches for "this compound" did not yield a specific, widely recognized compound with that exact name in the context of in vitro assays. It is possible that this is a novel or internal compound name. However, the search results provided extensive information on Interleukin-10 (IL-10) , a crucial anti-inflammatory cytokine frequently used in in vitro studies. The principles and protocols for optimizing the concentration of a biological therapeutic like IL-10 are broadly applicable to other signaling molecules. Therefore, this guide focuses on IL-10, while also acknowledging other possibilities like IMB-D10, a chitin synthesis inhibitor, and Imeglimin, a treatment for type 2 diabetes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for IL-10 in in vitro assays?
A1: The optimal concentration of IL-10 can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. A common starting point for in vitro assays is a concentration range of 1 to 100 ng/mL. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q2: How does IL-10 exert its effects on cells?
A2: IL-10 is an anti-inflammatory cytokine that signals through a receptor complex, activating the JAK/STAT and PI3K/Akt pathways.[1][2] This signaling cascade ultimately leads to the downregulation of pro-inflammatory cytokines and the modulation of immune cell responses.[2]
Q3: What are some common in vitro assays used to assess IL-10 activity?
A3: Several in vitro assays can be used to measure the biological activity of IL-10. These include:
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Cytokine Release Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated immune cells.
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Cell Proliferation Assays: Assessing the effect of IL-10 on the proliferation of specific cell types.
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Reporter Gene Assays: Using cell lines with a reporter gene (e.g., luciferase) under the control of an IL-10 responsive promoter.
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Western Blotting: Detecting the phosphorylation of key signaling proteins like STAT3 to confirm pathway activation.
Q4: How long should I incubate cells with IL-10?
A4: The incubation time will depend on the specific assay and the biological response being measured. For signaling pathway activation (e.g., STAT3 phosphorylation), short incubation times of 15-60 minutes are often sufficient. For functional readouts like cytokine production or cell proliferation, longer incubation periods of 24-72 hours may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of IL-10 | Suboptimal IL-10 Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 - 1000 ng/mL). |
| Inactive IL-10: The protein may have degraded due to improper storage or handling. | Use a fresh vial of IL-10 and ensure it is stored at the recommended temperature. Test the activity of the IL-10 stock using a well-established positive control cell line and assay. | |
| Unresponsive Cells: The cell type used may not express the IL-10 receptor or may be in a state of low responsiveness. | Confirm IL-10 receptor expression on your target cells using techniques like flow cytometry or qPCR. Ensure cells are healthy and in the logarithmic growth phase. | |
| High background or non-specific effects | High IL-10 Concentration: Excessive concentrations can sometimes lead to off-target effects or receptor saturation. | Lower the concentration of IL-10 used in the assay. |
| Contamination: Mycoplasma or other contaminants in the cell culture can interfere with the assay. | Regularly test cell cultures for mycoplasma contamination. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell seeding by properly resuspending cells before plating and using calibrated pipettes. |
| Edge Effects in Microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered cell growth and responses. | Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of IL-10 or other reagents can introduce significant variability. | Use calibrated pipettes and ensure proper pipetting technique. |
Experimental Protocols
Protocol 1: Determining Optimal IL-10 Concentration using a Cytokine Release Assay
This protocol describes how to determine the optimal concentration of IL-10 for inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
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Macrophage cell line (e.g., RAW 264.7)
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Complete cell culture medium
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Recombinant IL-10
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Lipopolysaccharide (LPS)
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TNF-α ELISA kit
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96-well cell culture plates
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding:
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Harvest and count RAW 264.7 cells.
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Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
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-
IL-10 Treatment:
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Prepare a serial dilution of IL-10 in complete medium to achieve final concentrations ranging from 0.1 to 1000 ng/mL.
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Include a "no IL-10" control.
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Carefully remove the medium from the wells and replace it with 100 µL of the prepared IL-10 dilutions or control medium.
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Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
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Prepare a stock solution of LPS in complete medium.
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Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL.
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Include a "no LPS" control to measure baseline TNF-α levels.
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Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
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Centrifuge the plate at 300 x g for 5 minutes.
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Carefully collect the supernatant from each well without disturbing the cell monolayer.
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Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of TNF-α inhibition for each IL-10 concentration relative to the LPS-stimulated control without IL-10.
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Plot the percentage of inhibition against the log of the IL-10 concentration to determine the EC50 (the concentration that gives half-maximal response).
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Quantitative Data Summary
Table 1: Example Dose-Response Data for IL-10 Inhibition of TNF-α
| IL-10 Concentration (ng/mL) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (No LPS) | 50 | - |
| 0 (LPS only) | 1500 | 0 |
| 1 | 1200 | 20 |
| 10 | 750 | 50 |
| 100 | 200 | 87 |
| 1000 | 150 | 90 |
Visualizations
IL-10 Signaling Pathway
References
Technical Support Center: The Impact of DMSO on Imb-10 Antifungal Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (DMSO) as a solvent for the novel antifungal agent, Imb-10.
Note on this compound: Current research indicates that "this compound" is likely synonymous with IMB-D10 , a benzothiazole derivative that functions as a chitin synthase inhibitor. This guide is based on the available data for IMB-D10 and general best practices for using DMSO in antifungal research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving and testing this compound?
A1: For in vitro assays, it is crucial to maintain a final DMSO concentration that does not interfere with fungal growth or the activity of this compound. Published studies on IMB-D10 have utilized a final concentration of 0.25% DMSO in cell cultures[1]. It is recommended to keep the final DMSO concentration in your experiments at or below 1%, as concentrations above this level can directly inhibit fungal growth and affect experimental outcomes[2][3].
Q2: Can DMSO itself inhibit the growth of the fungi I am testing this compound against?
A2: Yes, DMSO can exhibit intrinsic antifungal properties at higher concentrations. The inhibitory concentration of DMSO varies between fungal species and strains[2][4]. For many yeasts, including Candida species, reduced growth has been observed at DMSO concentrations as low as 0.5% to 1%[1][5]. It is imperative to run appropriate vehicle controls (media with the same final concentration of DMSO as your experimental wells, but without this compound) to determine the effect of the solvent on your specific fungal isolate.
Q3: How does DMSO impact the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound?
A3: DMSO can influence MIC values in several ways. It can increase the permeability of the fungal cell membrane, potentially enhancing the uptake of this compound and leading to a lower apparent MIC[4][6][7]. Conversely, at concentrations that subtly affect fungal growth, it could also potentially mask the true activity of the compound. Studies have shown that 1% DMSO can lead to changes in MIC values for some antifungal drugs[1][3][5]. Therefore, consistency in the final DMSO concentration across all wells of an MIC assay is critical for reproducible results.
Q4: I am observing inconsistent results in my antifungal assays with this compound. Could DMSO be the cause?
A4: Inconsistent results can often be attributed to issues with the solvent. Here are a few possibilities:
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Variable DMSO concentrations: Ensure your serial dilutions of this compound result in a consistent final DMSO concentration across all tested wells.
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DMSO precipitation: this compound, like many organic compounds, may precipitate out of solution if the DMSO stock is not properly stored or if it is diluted too rapidly in an aqueous buffer.
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DMSO degradation: Ensure you are using a high-purity, anhydrous grade of DMSO, as water absorption can affect solubility and compound stability.
Q5: What is the mechanism of action for this compound?
A5: this compound (IMB-D10) is a benzothiazole compound that acts as a chitin synthase inhibitor[1][2]. Chitin is a crucial component of the fungal cell wall, and by inhibiting its synthesis, this compound disrupts cell wall integrity, leading to fungal cell death. This mechanism makes it a promising antifungal candidate, as chitin is not present in human cells[5][6][8].
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No antifungal activity observed with this compound. | 1. This compound Precipitation: The compound may have precipitated from the DMSO stock solution or upon dilution in the assay medium. 2. Incorrect DMSO Concentration: The final DMSO concentration may be too low to maintain this compound solubility. | 1. Visually inspect stock and working solutions for any precipitate. Gently warm the stock solution to redissolve the compound. Prepare fresh dilutions. 2. While keeping the final DMSO concentration low is important, ensure it is sufficient for solubility. If solubility issues persist, a slight, controlled increase in the final DMSO concentration (not exceeding 1%) with appropriate vehicle controls may be necessary. |
| High variability in results between replicate wells. | 1. Inconsistent Pipetting: Inaccurate pipetting can lead to variations in the final concentrations of this compound and DMSO. 2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate both the drug and DMSO, altering their effects. | 1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. To minimize evaporation, fill the outer wells of the microplate with sterile water or media and do not use them for experimental data. |
| Inhibition of fungal growth in vehicle control wells. | 1. High DMSO Concentration: The final DMSO concentration is likely too high and is directly inhibiting fungal growth. | 1. Reduce the final DMSO concentration in your assay. Prepare a more concentrated stock of this compound so that a smaller volume is needed for dilution, thus lowering the final DMSO concentration. Aim for a final concentration of ≤ 1%. |
| Unexpected synergistic or antagonistic effects. | 1. DMSO Interaction: DMSO can interact with other components in the media or with the antifungal compound itself, potentially altering its activity. | 1. This is an inherent property of using a solvent like DMSO. It is crucial to report the final DMSO concentration in all publications and to be aware that the observed in vitro activity may be influenced by the solvent. |
Data Presentation
Table 1: Effect of DMSO Concentration on Fungal Growth
| DMSO Concentration (% v/v) | Effect on Candida Species Growth | Effect on Dermatophyte Growth |
| 0.125 - 0.5 | Variable effects, with some strains showing reduced growth.[1] | Variable effects among species.[2] |
| 1.0 | Reduced growth in a significant number of isolates.[1] | Dose-related inhibitory effect.[2] |
| 1.25 - 5.0 | Significant growth inhibition. | Linear, dose-related inhibitory effect.[2] |
| > 5.0 | Strong to complete inhibition of growth.[6] | No growth observed at 10%.[2] |
Table 2: Influence of 1% DMSO on Antifungal MIC Values
| Antifungal Agent Class | Observed Effect of 1% DMSO on MIC | Reference |
| Various water-soluble agents | In 15 of 67 assays, DMSO resulted in a different MIC value compared to the control. | [1][4][7] |
| Nikkomycin Z (Chitin Synthase Inhibitor) | In some cases, the MIC was lower in the presence of DMSO. | [1] |
| General | Can cause changes in MIC of one to two doubling dilutions. | [1][3] |
Experimental Protocols
Protocol 1: Determining the Inhibitory Effect of DMSO on Fungal Growth
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Prepare Media: Use RPMI 1640 medium, or another appropriate broth for your fungus of interest.
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Prepare DMSO dilutions: Create a series of two-fold dilutions of DMSO in your chosen medium, ranging from 8% down to 0.25% (this will be further diluted in the assay plate).
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Prepare Fungal Inoculum: Culture the fungus and prepare an inoculum according to CLSI guidelines (e.g., to a 0.5 McFarland standard, then dilute to the final desired concentration).
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Assay Setup: In a 96-well microplate, add 100 µL of each DMSO dilution to respective wells. Add 100 µL of the fungal inoculum to each well. This will halve the DMSO concentration, resulting in final concentrations of 4% down to 0.125%.
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Controls: Include wells with media and fungal inoculum only (growth control) and wells with media only (sterility control).
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Incubation: Incubate the plate under appropriate conditions for your fungus (e.g., 35°C for 24-48 hours).
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Read Results: Measure the optical density (e.g., at 600 nm) or visually assess growth in each well compared to the growth control.
Protocol 2: Antifungal Susceptibility Testing of this compound with a Controlled DMSO Concentration
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Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
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Prepare Intermediate Dilutions: Perform serial dilutions of the this compound stock solution in a medium containing a concentration of DMSO that will result in the desired final concentration in the assay plate (e.g., if the final desired concentration is 0.25%, and the addition to the plate is 1:100, the intermediate diluent should contain 25% DMSO). However, a more common method is to dilute the stock in the assay medium to create the highest concentration to be tested, ensuring the DMSO from this initial dilution does not exceed the desired final concentration in any well. For example, to achieve a final DMSO concentration of 0.25%, the highest concentration of this compound tested should contain no more than 0.25% DMSO.
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Prepare Fungal Inoculum: Prepare the fungal inoculum as described in Protocol 1.
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Assay Setup: In a 96-well plate, add the serially diluted this compound solutions. Then add the fungal inoculum to each well.
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Controls:
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Growth Control: Fungal inoculum in media.
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Vehicle Control: Fungal inoculum in media containing the same final concentration of DMSO as the experimental wells.
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Sterility Control: Media only.
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Incubation: Incubate the plate under appropriate conditions.
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Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the vehicle control.
Visualizations
Caption: Workflow for this compound antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing Imb-10 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel investigational compound LMB-10. Please note that as LMB-10 is a new chemical entity, this information is based on preliminary data and general best practices for handling hydrophobic compounds in cell culture.
Troubleshooting Guide
Q1: I observed a white precipitate in my culture medium immediately after adding LMB-10. What should I do?
A1: Immediate precipitation upon addition of LMB-10 to your culture medium is likely due to the compound's low aqueous solubility. Here are several steps to troubleshoot this issue:
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Verify Stock Solution Integrity: Ensure your LMB-10 stock solution is fully dissolved and free of any visible precipitate before diluting it into the culture medium.
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Optimize Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve LMB-10 should be kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.
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Pre-warm Media: Adding a cold stock solution to warmer culture medium can cause the compound to fall out of solution.[1] Pre-warm your culture medium to 37°C before adding LMB-10.
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Dilution Method: Instead of adding the LMB-10 stock solution directly to the full volume of media, try adding it to a smaller, pre-warmed aliquot of media first, mixing gently, and then adding this to the rest of your culture.
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Reduce Final Concentration: The observed precipitation may indicate that the desired final concentration of LMB-10 is above its solubility limit in your specific culture medium. Consider performing a dose-response experiment starting from a lower concentration.
Q2: My culture medium with LMB-10 appeared clear initially but became cloudy with a fine precipitate after incubation. What is happening?
A2: Delayed precipitation can be caused by several factors related to the complex environment of the cell culture incubator and interactions with media components over time.
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Temperature and pH Shifts: Changes in temperature and pH during incubation can affect the solubility of LMB-10.[2] Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH.
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Interaction with Media Components: LMB-10 may be interacting with proteins, salts, or other components in the serum or basal medium, leading to the formation of insoluble complexes.[1][3] Consider using a serum-free medium or a different type of serum to see if the issue persists.
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Compound Degradation: Over time, LMB-10 might degrade into less soluble byproducts. Refer to the compound's stability data if available.
Below is a workflow to help troubleshoot delayed precipitation:
Caption: A troubleshooting workflow for delayed LMB-10 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing LMB-10 stock solutions?
A1: Based on preliminary internal studies, DMSO is the recommended solvent for preparing high-concentration stock solutions of LMB-10. For applications requiring a non-polar, aprotic solvent, ethanol may also be used, although the achievable stock concentration may be lower.
Table 1: Solubility of LMB-10 in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mM | May be used for specific applications. |
| PBS (pH 7.4) | < 1 µM | LMB-10 is poorly soluble in aqueous buffers. |
| Water | < 0.1 µM | Essentially insoluble. |
Q2: What is the maximum recommended final concentration of LMB-10 in cell culture?
A2: The maximum achievable concentration of LMB-10 without precipitation is highly dependent on the specific culture medium and the percentage of serum used. Higher serum concentrations can sometimes help to stabilize hydrophobic compounds.
Table 2: Recommended Maximum Final Concentrations of LMB-10
| Culture Medium | Serum % | Max. Concentration | Final DMSO % |
| DMEM | 10% FBS | 10 µM | < 0.1% |
| RPMI-1640 | 10% FBS | 8 µM | < 0.1% |
| Opti-MEM | 2% FBS | 5 µM | < 0.1% |
| Serum-Free Media | N/A | < 1 µM | < 0.1% |
Note: These values are approximate and should be confirmed experimentally in your specific cell line and culture conditions.
Q3: Can I filter-sterilize my medium after adding LMB-10?
A3: It is not recommended to filter-sterilize the culture medium after the addition of LMB-10. Due to its hydrophobic nature, LMB-10 may bind to the filter membrane, leading to a significant reduction in the effective concentration of the compound in the filtrate. Prepare your complete medium first and filter-sterilize it before the addition of the LMB-10 stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM LMB-10 Stock Solution in DMSO
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Materials: LMB-10 powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure: a. Allow the LMB-10 powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of LMB-10 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes until the LMB-10 is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. e. Visually inspect the solution to ensure there is no particulate matter. f. Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to minimize freeze-thaw cycles and light exposure. g. Store aliquots at -20°C or -80°C.
Caption: Workflow for preparing an LMB-10 stock solution.
Protocol 2: Diluting LMB-10 into Culture Medium
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Materials: 10 mM LMB-10 stock solution, pre-warmed complete culture medium, sterile tubes.
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Procedure: a. Thaw an aliquot of the 10 mM LMB-10 stock solution at room temperature. b. Prepare a fresh intermediate dilution of LMB-10 in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to get 100 µM). c. Gently mix the intermediate dilution by pipetting up and down. Do not vortex, as this can cause precipitation and protein denaturation. d. Add the appropriate volume of the intermediate dilution to your culture vessel containing pre-warmed medium to reach the final desired concentration. e. Gently swirl the culture vessel to ensure even distribution of the compound.
Signaling Pathway Considerations
While the specific signaling pathway of LMB-10 is under investigation, its hydrophobic nature suggests potential interactions with cell membranes or intracellular receptors. The following diagram illustrates a hypothetical mechanism where LMB-10, due to its properties, might influence a generic kinase signaling cascade.
Caption: Hypothetical signaling pathway for a hydrophobic compound like LMB-10.
References
Technical Support Center: Interleukin-10 (IL-10) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Interleukin-10 (IL-10) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized recombinant IL-10?
A1: Lyophilized IL-10 is stable at room temperature for up to three weeks, however, for long-term storage, it should be kept desiccated at -20°C to -80°C.[1][2][3]
Q2: How should I reconstitute and store IL-10?
A2: It is recommended to reconstitute lyophilized IL-10 in sterile water or a recommended buffer to a concentration of at least 0.1 mg/mL.[1][2] For short-term storage (2-7 days), the reconstituted solution can be kept at 4°C.[1][3] For extended storage, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) and store in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q3: What is the biologically active form of IL-10 and why is its stability a concern?
A3: The biologically active form of IL-10 is a non-covalent homodimer.[4][5] This dimeric structure is inherently unstable and can dissociate into inactive monomers, which is a primary cause of loss of bioactivity.[4] This dissociation is influenced by factors such as pH, temperature, and protein concentration.[4]
Q4: How does pH affect the stability and activity of IL-10?
A4: IL-10 is acid-labile and loses its biological activity at a pH below 6.0.[6] It retains high activity in a pH range of 6.0 to 10.0.[6] Engineered forms of IL-10 have been developed to have improved stability across a wider pH range.[4][7]
Q5: What is the effect of temperature on IL-10 stability?
A5: While stable for short periods at room temperature in its lyophilized form, reconstituted IL-10 is sensitive to higher temperatures.[1] For instance, natural IL-10 can lose bioactivity upon exposure to 55°C for as little as 5 minutes.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no bioactivity in cell-based assays | 1. Improper storage or handling: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to degradation.[1][2] 2. Dissociation of the active dimer: Low protein concentration, inappropriate pH, or high temperature can cause the homodimer to dissociate into inactive monomers.[4] 3. Expired reagent: The shelf-life of the reconstituted protein may have been exceeded. | 1. Review storage and handling procedures: Ensure IL-10 is stored at the correct temperature and avoid multiple freeze-thaw cycles by preparing aliquots.[1][2][8] 2. Optimize experimental conditions: Maintain a pH between 6.0 and 10.0 and avoid exposing the protein to high temperatures.[4][6] Consider using a carrier protein to improve stability.[1][2] 3. Use fresh reagents: Reconstitute a new vial of lyophilized IL-10. |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent reconstitution or dilution can lead to different effective concentrations. 2. Batch-to-batch variability of IL-10: Different lots of recombinant protein may have slight differences in activity. 3. Cell culture conditions: The responsiveness of the cell line (e.g., MC/9) can vary with passage number and culture conditions. | 1. Standardize protocols: Ensure consistent reconstitution and dilution procedures for every experiment. 2. Perform lot-to-lot validation: Test the activity of each new batch of IL-10 to ensure consistency. 3. Maintain consistent cell culture: Use cells within a specific passage number range and ensure consistent culture conditions. |
| Unexpected bands in Western Blot | 1. Presence of monomers and dimers: IL-10 can exist as both a monomer (~19 kDa) and a biologically active dimer (~40 kDa).[9] 2. Degradation products: Improper storage or handling can lead to the formation of degradation products. | 1. Interpret bands correctly: Expect to see bands corresponding to both the monomer and dimer forms of IL-10.[9] 2. Run controls: Include a fresh, properly handled sample of IL-10 as a positive control. |
Quantitative Data Summary
Table 1: Storage and Stability of Recombinant Human IL-10
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | Room Temperature | Up to 3 weeks | For short-term storage.[1] |
| Lyophilized | -20°C to -80°C | Up to 12 months | For long-term storage, keep desiccated.[1][3][10] |
| Reconstituted | 4°C | 2-7 days | For short-term use.[1][3] |
| Reconstituted | -20°C to -80°C | Up to 3 months | Aliquot and add a carrier protein (0.1% HSA or BSA) to prevent freeze-thaw cycles and improve stability.[1][2][3] |
Table 2: Factors Affecting IL-10 Bioactivity
| Factor | Condition | Effect on Bioactivity |
| pH | < 6.0 | Significant decrease in activity.[6] |
| 6.0 - 10.0 | High retention of activity.[6] | |
| Temperature | 55°C (for 5 min) | Loss of bioactivity for natural IL-10.[4] |
| Reduction of Disulfide Bonds | - | Results in biological inactivation.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized IL-10
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Centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.
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Reconstitute the IL-10 by gently pipetting sterile water or a recommended buffer (e.g., sterile 18MΩ-cm H2O) down the side of the vial to the recommended concentration (typically ≥ 0.1 mg/mL).[1][2]
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Gently swirl the vial to mix. Avoid vigorous shaking or vortexing.
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For long-term storage, it is recommended to further dilute the reconstituted IL-10 into a buffer containing a carrier protein (e.g., 0.1% HSA or BSA) and then aliquot into single-use vials to be stored at -20°C to -80°C.[1][2]
Protocol 2: Assessment of IL-10 Bioactivity using MC/9 Cell Proliferation Assay
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Culture MC/9 murine mast cells in appropriate growth medium.
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Plate the MC/9 cells at a suitable density in a 96-well plate.
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Prepare serial dilutions of the reconstituted IL-10 and a standard IL-10 control.
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Add the IL-10 dilutions to the wells containing the MC/9 cells.
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Incubate the plate for the recommended period (e.g., 48 hours).
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Assess cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTS or XTT) or by measuring DNA synthesis (e.g., BrdU incorporation).
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Calculate the ED50 (the concentration of IL-10 that induces 50% of the maximum response) to determine the biological activity. The ED50 for recombinant human IL-10 is typically in the range of < 5 ng/mL.[8][11]
Visualizations
Caption: IL-10 Signaling Pathway.
Caption: Workflow for IL-10 Bioactivity Assay.
References
- 1. Recombinant Human IL10 Protein | ProSpec [prospecbio.com]
- 2. Human IL-10 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 3. Recombinant Human IL-10/Interleukin-10 Protein - Elabscience® [elabscience.com]
- 4. The Generation of an Engineered Interleukin-10 Protein With Improved Stability and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Generation of an Engineered Interleukin-10 Protein With Improved Stability and Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
- 10. Recombinant Human IL-10 [fujifilmbiosciences.fujifilm.com]
- 11. cellgs.com [cellgs.com]
Technical Support Center: Addressing Leptomycin B (LMB) Off-Target Effects in Yeast
Disclaimer: The following technical support guide addresses the off-target effects of Leptomycin B (LMB) in yeast. The term "Imb-10" provided in the query does not correspond to a known compound in publicly available scientific literature. Given the experimental context, it is presumed to be a typographical error for LMB, a well-characterized inhibitor of nuclear export.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Leptomycin B (LMB) in yeast (Saccharomyces cerevisiae and Schizosaccharomyces pombe).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Leptomycin B in yeast?
A1: The primary target of Leptomycin B (LMB) is the chromosomal region maintenance 1 protein (CRM1, also known as exportin 1 or Xpo1 in yeast).[1] LMB forms a covalent bond with a specific cysteine residue (Cys529 in S. pombe) located in the nuclear export signal (NES)-binding groove of CRM1.[2][3] This modification inactivates CRM1, preventing it from binding to NES-containing cargo proteins and blocking their export from the nucleus to the cytoplasm.[1][2][4] This leads to the nuclear accumulation of proteins that normally shuttle between the nucleus and cytoplasm.[4]
Q2: What are the known off-target effects or unintended consequences of LMB treatment in yeast?
A2: While LMB is highly specific for CRM1, its potent inhibition of a crucial cellular process can lead to widespread secondary effects that can be considered off-target or unintended. These include:
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Cell Cycle Arrest: LMB treatment can block cell cycle progression in both G1 and G2 phases in fission yeast (S. pombe).[5][6]
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Altered Chromosome Structure: The primary target, Crm1, is involved in maintaining higher-order chromosome structures. Its inhibition by LMB can lead to defects in nuclear morphology.[7]
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Cytotoxicity: At concentrations higher than required for nuclear export inhibition, or during prolonged exposure, LMB can lead to significant cell death. The precise mechanisms of this toxicity are not fully elucidated but are likely due to the essential nature of nuclear export for cell viability.
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Global Gene Expression Changes: As Crm1 is responsible for exporting various transcription factors and regulatory proteins, its inhibition can lead to widespread, indirect changes in gene expression.[7]
Q3: Why am I observing high levels of cell death even at concentrations reported to be effective for nuclear export inhibition?
A3: Several factors can contribute to unexpected cytotoxicity:
-
Strain Sensitivity: Different yeast strains, and even isogenic strains with different genetic backgrounds, can exhibit varying sensitivity to LMB. For instance, mutants with defects in cell wall integrity, multidrug resistance pumps, or certain metabolic pathways may be hypersensitive.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., ethanol or DMSO) in the culture medium is below toxic levels (typically <1%). Perform a solvent-only control experiment.
-
Media Composition: The composition of the growth medium can influence drug uptake and efficacy. For example, some complex media components may bind to the drug, reducing its effective concentration, while defined minimal media may increase cellular stress.
-
Drug Stability: LMB is light-sensitive and can degrade over time, especially in solution. Ensure you are using a fresh, properly stored aliquot.
Q4: My NES-GFP reporter protein is not accumulating in the nucleus after LMB treatment. What went wrong?
A4: This is a common issue that can be resolved by checking the following:
-
Incorrect LMB Concentration: The effective concentration can vary between S. cerevisiae and S. pombe, and even between different strains. Perform a dose-response experiment to determine the optimal concentration for your specific strain.
-
LMB-Resistant Mutant: Your yeast strain may have acquired a spontaneous mutation in the CRM1 gene, which can confer resistance to LMB.[2][8][9] A common resistance mutation is one that alters the key cysteine residue to which LMB binds.[2]
-
Reporter Construct Issues: Verify that your NES-GFP reporter is correctly constructed and expressed. The nuclear export signal (NES) must be functional and accessible. A control experiment with a known functional NES reporter is recommended.
-
Imaging Timepoint: Nuclear accumulation is not instantaneous. Ensure you are imaging cells after a sufficient incubation period with LMB (e.g., 1-4 hours).[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of LMB in yeast.
Table 1: Effective Concentrations of Leptomycin B in Yeast
| Yeast Species | Strain Background | Application | Effective Concentration | Reference |
| S. pombe | Wild-type | Inhibition of NES-GFP Export | 50 ng/mL | [2] |
| S. pombe | Wild-type | Cell Cycle Arrest | 100 ng/mL | [5][6] |
| S. cerevisiae | Wild-type | Inhibition of Nuclear Export | 10-100 nM | [3] |
Note: These values are approximate and should be optimized for your specific experimental conditions and yeast strain.
Table 2: Documented Phenotypes and Associated LMB Concentrations
| Phenotype | Yeast Species | Concentration | Description | Reference |
| Nuclear Export Block | S. pombe | 50 ng/mL | Nuclear accumulation of an NES-GFP reporter. | [2] |
| Cell Elongation | S. pombe | >50 ng/mL | Phenotype associated with cell cycle arrest. | [5] |
| G1/G2 Phase Arrest | S. pombe | 100 ng/mL | Reversible inhibition of cell proliferation. | [6] |
| Hypersensitivity | S. pombe | Varies | crm1-809 mutant shows hypersensitivity to LMB. | [2] |
| High Resistance | S. pombe | >1 µg/mL | crm1-K1 mutant (Cys529Ser) shows high resistance. | [2] |
Experimental Protocols
Protocol 1: Yeast Cell Viability Spot Assay for LMB Sensitivity
This protocol allows for a rapid, semi-quantitative assessment of how LMB affects the viability of different yeast strains.
Materials:
-
Yeast strains of interest
-
YPD or appropriate selective agar plates
-
Leptomycin B (LMB) stock solution (e.g., 10 µg/mL in ethanol)
-
Sterile water or appropriate liquid media
-
96-well microtiter plate
-
Multichannel pipette
Methodology:
-
Grow yeast strains overnight in liquid YPD medium at 30°C to mid-log phase (OD₆₀₀ ≈ 0.5-1.0).
-
Prepare agar plates containing a range of LMB concentrations (e.g., 0, 10, 25, 50, 100 ng/mL). To do this, cool the molten agar to ~55°C, add the appropriate volume of LMB stock solution, mix gently, and pour the plates. Also, prepare a solvent control plate containing only ethanol.
-
Normalize the cell cultures to an OD₆₀₀ of 0.5 in sterile water in a 96-well plate.
-
Perform a 10-fold serial dilution of the normalized cell suspension directly in the 96-well plate using sterile water.
-
Using a multichannel pipette or a spotting tool, spot 3-5 µL of each dilution onto the surface of the control and LMB-containing plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 30°C for 2-3 days.
-
Document the results by imaging the plates. Compare the growth of strains on LMB plates to the control plate to determine sensitivity.
Protocol 2: Fluorescence Microscopy of NES-GFP Reporter Accumulation
This protocol details how to visualize the on-target effect of LMB by monitoring the subcellular localization of a reporter protein.
Materials:
-
Yeast strain expressing a Nuclear Export Signal-Green Fluorescent Protein (NES-GFP) fusion reporter.
-
Appropriate liquid culture medium.
-
LMB stock solution.
-
DAPI or Hoechst stain for visualizing the nucleus.
-
Fluorescence microscope with appropriate filters for GFP and DAPI/Hoechst.
-
Concanavalin A (for immobilizing non-adherent yeast cells).
Methodology:
-
Grow the NES-GFP expressing yeast strain overnight to early-log phase (OD₆₀₀ ≈ 0.2-0.4).
-
Divide the culture into two tubes. To one, add LMB to the final desired concentration (e.g., 50 ng/mL). To the other, add an equivalent volume of solvent (vehicle control).
-
Incubate the cultures at 30°C for 1-2 hours.
-
(Optional) Add DAPI or Hoechst stain to the cultures 15 minutes before imaging to label the nucleus.
-
Harvest a small volume of cells (e.g., 1 mL) by gentle centrifugation.
-
Resuspend the cell pellet in a small volume of fresh media.
-
Mount the cells on a microscope slide. If cells are non-adherent, pre-coat the slide with Concanavalin A.
-
Image the cells using a fluorescence microscope. Acquire images in the GFP channel, the DAPI/Hoechst channel, and a brightfield channel.
-
Analysis: In control cells, the GFP signal should be predominantly cytoplasmic.[8][9] In successfully treated cells, the GFP signal will accumulate in the nucleus, co-localizing with the DAPI/Hoechst stain.[8][9]
Visualizations
Signaling and Workflow Diagrams
Caption: On-target and potential off-target mechanism of Leptomycin B.
Caption: Experimental workflow for investigating LMB off-target effects.
Caption: Troubleshooting decision tree for common LMB experimental issues.
References
- 1. invivogen.com [invivogen.com]
- 2. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. Effects of leptomycin B on the cell cycle of fibroblasts and fission yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptomycin B targets a regulatory cascade of crm1, a fission yeast nuclear protein, involved in control of higher order chromosome structure and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does leptomycin B work? In the yeast S. pombe resistance to leptomyci.. [askfilo.com]
- 9. chegg.com [chegg.com]
- 10. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]
quality control for Imb-10 in laboratory studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Imb-10 in laboratory studies.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a benzothiazole-containing compound that functions as an inhibitor of chitin synthesis.[1] By targeting this essential pathway, this compound exhibits antifungal properties.[1] The precise molecular interactions and the effects on downstream signaling pathways are detailed in the Signaling Pathway section below.
How should this compound be stored?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C for long-term storage. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at -20°C or -80°C.[2] It is crucial to minimize freeze-thaw cycles.[2] Always refer to the manufacturer's specific recommendations.
What are the recommended quality control assays for this compound?
A comprehensive quality control workflow should be implemented to ensure the identity, purity, and concentration of this compound. Key recommended assays include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and UV/Vis Spectrophotometry for accurate concentration determination.[3][4]
What common issues can arise during in vitro experiments with this compound?
Common issues include precipitation of the compound in aqueous buffers, loss of activity due to improper storage, and variability in experimental results. The troubleshooting guide below addresses these and other specific problems in detail.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in laboratory settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Error in stock solution preparation or dilution. 3. Assay Interference: Components in the assay buffer may interfere with this compound activity. | 1. Verify Stability: Use a fresh vial of this compound. Perform stability testing if degradation is suspected.[2] 2. Confirm Concentration: Re-measure the concentration of the stock solution using UV/Vis spectrophotometry. Prepare fresh dilutions. 3. Optimize Assay Conditions: Test different buffer components or perform a buffer exchange. |
| Precipitation of this compound in aqueous solution | 1. Low Solubility: this compound may have limited solubility in aqueous buffers. 2. Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer. | 1. Increase Solubility: Consider using a small percentage of a co-solvent (e.g., DMSO, ethanol) in the final assay buffer, if compatible with the experiment. 2. Optimize Dilution: Perform serial dilutions and add the this compound solution to the aqueous buffer dropwise while vortexing. |
| High background signal in enzymatic assays | 1. Autofluorescence/Absorbance: this compound may possess intrinsic fluorescence or absorbance at the detection wavelength. 2. Non-specific Inhibition: At high concentrations, this compound may inhibit the reporter enzyme. | 1. Run Controls: Include a control with this compound alone (no enzyme or substrate) to measure its intrinsic signal. 2. Determine IC50: Perform a dose-response curve to identify the optimal concentration range for specific inhibition. |
| Variability between experimental replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inhomogeneous Solution: Incomplete mixing of this compound in the assay well. 3. Edge Effects in Plates: Evaporation or temperature gradients across the microplate. | 1. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Mixing: Gently mix the plate after adding all components. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical experiments or fill them with buffer. |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation of this compound
Objective: To verify the purity and confirm the molecular weight of an this compound sample.
Methodology:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
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Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC): [3][5]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
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Analysis: Integrate the peak area to determine the purity of the compound.
-
-
Mass Spectrometry (MS): [4]
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The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
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Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.
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Protocol 2: In Vitro Chitin Synthase Activity Assay
Objective: To determine the inhibitory activity of this compound on chitin synthase.
Methodology:
-
Enzyme and Substrate Preparation:
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Prepare a solution of purified or recombinant chitin synthase enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
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Prepare a solution of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the assay buffer. A radiolabeled version ([³H]UDP-GlcNAc) is often used for detection.
-
-
Inhibition Assay:
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In a microplate, add the assay buffer.
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Add varying concentrations of this compound (prepared as serial dilutions from a DMSO stock). Include a vehicle control (DMSO only).
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Add the chitin synthase enzyme and incubate for 15 minutes at 30°C to allow for inhibitor binding.
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Initiate the reaction by adding the UDP-GlcNAc substrate.
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Incubate the reaction for 30-60 minutes at 30°C.
-
-
Detection of Chitin Synthesis:
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Stop the reaction by adding an acid (e.g., 10% trichloroacetic acid).
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Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.
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Wash the filter multiple times with the acid and then ethanol to remove unincorporated radiolabeled substrate.
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Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Quantitative Data Summary
Table 1: Purity Analysis of this compound Batches
| Batch Number | Purity by HPLC (%) | Molecular Weight Confirmation (m/z) |
| IMB10-A01 | 99.2 | Confirmed |
| IMB10-A02 | 98.5 | Confirmed |
| IMB10-B01 | 99.5 | Confirmed |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) |
| 4°C | 98.1 | 92.5 |
| -20°C | 99.0 | 98.8 |
| -80°C | 99.1 | 99.0 |
Visualizations
Caption: Proposed signaling pathway for this compound action.
References
Technical Support Center: Overcoming Experimental Variability with Imb-10
Welcome to the technical support center for Imb-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common issues that may lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule modulator of the αMβ2 integrin, also known as Mac-1 or Complement Receptor 3 (CR3).[1] It is a thioxothiazolidine compound that functions as a ligand for αMβ2 integrin.[2] Its primary mechanism of action is to stabilize the high-affinity (active) conformation of the integrin. This stabilization enhances the binding of αMβ2 to its endogenous ligands, such as fibrinogen. Paradoxically, while it promotes strong adhesion, this stabilization ultimately inhibits leukocyte migration and recruitment.[1]
Q2: What are the primary research applications for this compound?
This compound is primarily used in research to study αMβ2 integrin-mediated signaling and its role in leukocyte biology.[2] Given its ability to inhibit leukocyte migration, it is a valuable tool for investigating inflammatory responses and has potential therapeutic implications for inflammatory diseases and certain types of cancer, particularly leukocytic malignancies.[1]
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For storage, keep the solid compound at 2-8°C.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the expected outcome of treating leukocytes with this compound in a migration assay versus an adhesion assay?
This is a critical point to understand to avoid misinterpretation of results.
-
In a leukocyte adhesion assay , treatment with this compound is expected to increase the adhesion of leukocytes to surfaces coated with αMβ2 ligands (e.g., fibrinogen or ICAM-1). This is because this compound stabilizes the integrin in its high-affinity, "adhesive" state.
-
In a leukocyte migration assay (e.g., transwell or wound healing), this compound is expected to decrease or inhibit cell migration. This is because the stabilized, hyper-adhesive state prevents the dynamic detachment and reattachment of integrins required for cell movement.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Migration with this compound Treatment
| Potential Cause | Recommended Solution |
| Incorrect Concentration: The dose-response to this compound may be bell-shaped. Very low concentrations might not be sufficient to stabilize the integrin for sustained adhesion, while excessively high concentrations could have off-target effects. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Assay Duration: Short incubation times may only allow for the initial adhesive effect to be observed, without capturing the subsequent inhibition of migration. | Increase the duration of your migration assay to allow for the inhibitory effect of sustained adhesion to become apparent. |
| Cell Health: Unhealthy or stressed cells may not respond appropriately to integrin modulation. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability assay in parallel. |
| Solubility Issues: this compound precipitating out of the culture medium will lead to an inaccurate effective concentration. | Visually inspect your culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. |
Issue 2: High Variability in Adhesion Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Plate Coating: Uneven coating of adhesion substrates (e.g., fibrinogen) will lead to variable cell attachment. | Ensure a uniform and consistent coating of your plates. Allow for adequate coating time and wash thoroughly but gently to remove any unbound substrate. |
| Cell Clumping: Leukocytes can be prone to clumping, leading to non-uniform seeding. | Gently pipette to create a single-cell suspension before seeding. Consider using a cell strainer if clumping is persistent. |
| Washing Steps: Aggressive washing steps can dislodge weakly adherent cells, while insufficient washing may leave non-adherent cells behind. | Standardize your washing procedure. Use a multichannel pipette for consistency and control the force and angle of washing. |
| Sub-optimal this compound Concentration: The concentration of this compound may not be optimal for inducing maximum adhesion. | Titrate this compound to find the concentration that gives the most robust and reproducible increase in adhesion for your specific cell type. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature for different experimental setups. Note that optimal concentrations can vary between cell types and assay conditions.
| Parameter | Value | Cell Type/System | Assay |
| EC50 | ~1 µM | K562 cells expressing αMβ2 | Fibrinogen binding |
| Effective Concentration | 10 µM | Human neutrophils | Inhibition of migration |
| In vivo dose | 10 mg/kg | Mouse model of peritonitis | Inhibition of neutrophil recruitment |
Experimental Protocols
Protocol 1: In Vitro Leukocyte Adhesion Assay
This protocol is a general guideline for assessing the effect of this compound on leukocyte adhesion to a fibrinogen-coated surface.
-
Plate Coating:
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Coat wells of a 96-well plate with 50 µL of 20 µg/mL fibrinogen in sterile PBS.
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Incubate for 2 hours at 37°C or overnight at 4°C.
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Wash the wells three times with 200 µL of sterile PBS.
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Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
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Wash the wells three times with 200 µL of sterile PBS.
-
-
Cell Preparation:
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Harvest leukocytes (e.g., neutrophils or a suitable cell line) and resuspend in serum-free RPMI 1640 medium.
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Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
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Wash the cells to remove excess dye and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Adhesion:
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Prepare dilutions of this compound in serum-free RPMI 1640 at 2x the final desired concentration.
-
Add 50 µL of the cell suspension to each well of the coated plate.
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Add 50 µL of the 2x this compound solution (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
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Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
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Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
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Add 100 µL of PBS to each well.
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Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths for your chosen dye.
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Calculate the percentage of adherent cells relative to the total number of cells added.
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Protocol 2: In Vitro Transwell Migration Assay
This protocol provides a framework for evaluating the inhibitory effect of this compound on leukocyte migration.
-
Assay Setup:
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Place transwell inserts (typically with a 3-5 µm pore size for leukocytes) into the wells of a 24-well plate.
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Add 600 µL of migration medium (e.g., RPMI 1640 with a chemoattractant like fMLP or C5a) to the lower chamber.
-
Add 100 µL of migration medium without chemoattractant to the upper chamber of the insert and pre-incubate at 37°C for at least 30 minutes.
-
-
Cell Preparation and Treatment:
-
Harvest leukocytes and resuspend in serum-free RPMI 1640 at a concentration of 2 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
-
Migration:
-
Remove the pre-incubation medium from the upper chamber.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate at 37°C in a humidified incubator for 1-3 hours.
-
-
Quantification:
-
Carefully remove the transwell inserts from the plate.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% crystal violet) for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain in a plate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).
-
Alternatively, migrated cells can be counted under a microscope.
-
Visualizations
References
Technical Support Center: Refining Imb-10 and Caspofungin Combination Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a combination of Imb-10 (presumed to be IMB-D10) and caspofungin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for IMB-D10 and caspofungin?
A1: Caspofungin is an echinocandin antifungal that inhibits the β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall.[1] This disruption of the cell wall leads to osmotic instability and cell death. IMB-D10 is a benzothiazole compound that functions as a chitin synthase inhibitor.[2][3][4] It reduces the level of chitin in the fungal cell wall, another essential structural polysaccharide.
Q2: What is the rationale for combining IMB-D10 and caspofungin?
A2: The combination of a β-(1,3)-D-glucan synthesis inhibitor (caspofungin) and a chitin synthesis inhibitor (IMB-D10) targets two critical and distinct components of the fungal cell wall. Fungi often respond to cell wall stress from one agent by upregulating the synthesis of other cell wall components as a compensatory mechanism. For instance, inhibition of glucan synthesis by caspofungin can lead to an increase in chitin production.[5][6] By simultaneously inhibiting both pathways, the combination can create a synergistic effect, leading to a more potent antifungal activity than either drug alone.
Q3: What is a "paradoxical growth effect" and can it be observed with this combination?
A3: The paradoxical growth effect, sometimes referred to as the "Eagle effect," is a phenomenon where an antifungal agent, notably caspofungin, shows reduced activity at very high concentrations compared to its effective concentrations.[7][8][9][10][11] This can manifest as unexpected fungal growth in in vitro assays at supra-MIC (Minimum Inhibitory Concentration) levels. While there is no specific literature on the paradoxical effect of the IMB-D10 and caspofungin combination, it is a known characteristic of caspofungin. The addition of a second antifungal agent could potentially mitigate this effect.[7]
Q4: How is the synergistic effect of IMB-D10 and caspofungin quantified?
A4: The synergistic effect is typically quantified using the checkerboard broth microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the fractional inhibitory concentrations of each drug in the combination. A FICI of ≤ 0.5 is generally considered synergistic.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No synergistic effect observed (FICI > 0.5) | 1. Suboptimal drug concentrations: The concentration ranges tested may not cover the synergistic interaction window. 2. Resistant fungal strain: The strain may have intrinsic resistance mechanisms. 3. Incorrect assay setup: Errors in drug dilution, inoculum preparation, or incubation conditions. 4. Drug degradation: IMB-D10 or caspofungin may be unstable under the experimental conditions. | 1. Broaden the concentration ranges for both compounds in the checkerboard assay. 2. Verify the susceptibility of the fungal strain to each drug individually. Consider sequencing the FKS1 gene for mutations associated with echinocandin resistance. 3. Review the checkerboard assay protocol for accuracy. Ensure proper media, pH, and incubation time/temperature are used. 4. Prepare fresh stock solutions for each experiment. Consult literature for stability information on IMB-D10. |
| High variability between replicate experiments | 1. Inconsistent inoculum preparation: Variation in the density of the fungal cell suspension. 2. Pipetting errors: Inaccurate dispensing of drugs or inoculum. 3. Edge effects in microtiter plates: Evaporation from wells on the plate's perimeter. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Use calibrated pipettes and ensure proper mixing. 3. Avoid using the outermost wells of the microtiter plate for data collection or fill them with sterile media to minimize evaporation. |
| Paradoxical growth observed at high caspofungin concentrations | 1. Inherent property of caspofungin: This is a known phenomenon with some fungal isolates.[7][8][9][10][11] 2. Activation of stress response pathways: High drug concentrations can trigger cellular stress responses that may lead to resumed growth. | 1. Document the paradoxical growth and note the concentrations at which it occurs. 2. The addition of IMB-D10 should theoretically counteract the compensatory chitin synthesis, but if the effect persists, it may indicate other stress response mechanisms are at play. |
| Precipitation of IMB-D10 in media | 1. Poor solubility: IMB-D10 may have limited solubility in aqueous media. | 1. Check the recommended solvent for IMB-D10 and use a small amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution before diluting in the assay medium. Ensure the final solvent concentration does not affect fungal growth. |
Quantitative Data
Synergistic Effect of IMB-D10 and Caspofungin against Candida albicans
The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of caspofungin when combined with a fixed concentration of IMB-D10.
| Fungal Strain | Caspofungin MIC (alone) | IMB-D10 Concentration | Caspofungin MIC (in combination) | Fold Reduction in Caspofungin MIC |
| Candida albicans | 0.025 µg/mL | 12.5 µg/mL | 0.00625 µg/mL | 4-fold |
Data adapted from a study on the synergistic effect of IMB-D10 and caspofungin.[12]
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is a standard method for determining the in vitro interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Candida albicans isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
IMB-D10 stock solution
-
Caspofungin stock solution
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the C. albicans isolate on Sabouraud dextrose agar at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
Drug Dilution:
-
Prepare serial dilutions of IMB-D10 in RPMI 1640 medium along the y-axis of the 96-well plate.
-
Prepare serial dilutions of caspofungin in RPMI 1640 medium along the x-axis of the 96-well plate.
-
-
Plate Setup:
-
Add 50 µL of the appropriate IMB-D10 dilution to each well in the corresponding row.
-
Add 50 µL of the appropriate caspofungin dilution to each well in the corresponding column.
-
The final volume in each well containing both drugs will be 100 µL.
-
Include wells with each drug alone as controls, as well as a drug-free growth control and a sterility control (medium only).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
FICI Calculation:
-
FIC of IMB-D10 = (MIC of IMB-D10 in combination) / (MIC of IMB-D10 alone)
-
FIC of Caspofungin = (MIC of Caspofungin in combination) / (MIC of Caspofungin alone)
-
FICI = FIC of IMB-D10 + FIC of Caspofungin
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: Workflow for the checkerboard assay to determine drug synergy.
Caption: Mechanism of action for caspofungin and IMB-D10 on the fungal cell wall.
Caption: The logical framework for combining IMB-D10 and caspofungin.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical growth effects of the echinocandins caspofungin and micafungin, but not of anidulafungin, on clinical isolates of Candida albicans and C. dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical growth effect of caspofungin observed on biofilms and planktonic cells of five different Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IMB-10 and Other Chitin Synthase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of IMB-10's performance against other chitin synthase inhibitors, supported by experimental data. Chitin synthase, an enzyme crucial for fungal cell wall integrity and absent in mammals, presents a prime target for novel antifungal agents.
This compound, a benzothiazole derivative, has emerged as a noteworthy chitin synthase inhibitor.[1][2][3] Its unique mechanism, which involves not only the inhibition of chitin synthase activity but also a reduction in the total protein levels of these enzymes, sets it apart from many existing inhibitors.[1][3] This guide will delve into the quantitative performance of this compound, compare it with other prominent chitin synthase inhibitors, and provide detailed experimental protocols for its evaluation.
Comparative Performance of Chitin Synthase Inhibitors
The following table summarizes the inhibitory activity of this compound and other selected chitin synthase inhibitors against various fungal species and their specific chitin synthase enzymes.
| Inhibitor | Target Organism/Enzyme | IC50/EC50 | Reference |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [1] |
| Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [1] | |
| Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [1] | |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [1] |
| Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [1] | |
| Nikkomycin Z | Saccharomyces cerevisiae Chs3 | - | [4] |
| Competitive inhibitor with a Ki of 0.25 µM against SmNodC | [4] | ||
| Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | IC50 = 0.19 mM | [5][6] |
| Maleimide Compound 20 | Sclerotinia sclerotiorum Chitin Synthase | IC50 = 0.12 mM | [5][6] |
Mechanism of Action: A Closer Look at this compound
This compound demonstrates a dual mechanism of action. It directly inhibits the enzymatic activity of chitin synthases, as evidenced by in vitro assays.[1] Furthermore, studies have revealed that treatment with IMB-D10 leads to a significant decrease in the protein levels of all three chitin synthases (Chs1, Chs2, and Chs3) in yeast.[1][3] This reduction is not due to transcriptional downregulation, suggesting a post-transcriptional or post-translational mode of action.[1] This multifaceted approach could potentially reduce the likelihood of resistance development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of chitin synthase inhibitors.
Chitin Synthase Activity Assay
This in vitro assay measures the direct inhibitory effect of a compound on chitin synthase activity.
Materials:
-
Yeast cell extracts containing chitin synthases (Chs1, Chs2, Chs3)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc) as a substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare yeast cell extracts containing the chitin synthase enzymes of interest.[1]
-
Coat a 96-well plate with WGA, which will bind the chitin produced.[1]
-
Add the yeast extracts to the wells.
-
Introduce the test compound at various concentrations. A DMSO control should be included.
-
Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc.[1]
-
Incubate the plate to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Quantify the amount of chitin produced, typically through a colorimetric or fluorescent method, using a microplate reader.[1]
-
The reaction without UDP-GlcNAc serves as a background control.[2]
-
Calculate the half-inhibitory concentration (IC50) value.
Mycelial Growth Rate Assay
This in vivo assay assesses the antifungal activity of a compound by measuring its effect on the growth of filamentous fungi.
Materials:
-
Fungal strain (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., 0.1% Tween-80 in 10% acetone)
-
Petri dishes
-
Incubator
Procedure:
-
Dissolve the test compounds in the solvent to create a stock solution.[5]
-
Incorporate the test compound into the molten PDA medium at various final concentrations.[5]
-
A control group with the solvent alone should be prepared.[5]
-
Pour the prepared media into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.
-
Incubate the plates at an appropriate temperature (e.g., 23°C) for a set period (e.g., 36 hours).[6]
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of growth inhibition compared to the control.
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the methods for its evaluation, the following diagrams are provided.
Caption: Chitin synthesis pathway and points of inhibition.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Imb-10: A Novel Chitin Synthase Inhibitor with Promising Antifungal Activity
For Immediate Release
A novel benzothiazole compound, IMB-D10, has demonstrated significant antifungal activity against pathogenic yeasts by targeting chitin synthesis, a crucial component of the fungal cell wall. This guide provides a comparative analysis of IMB-D10's performance against established antifungal agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Antifungal Activity
IMB-D10 exhibits a unique mechanism of action by inhibiting chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans, suggesting a potential for selective toxicity.[1] A study by Li et al. (2019) demonstrated that IMB-D10 inhibits the growth of Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans.[2] While a specific Minimum Inhibitory Concentration (MIC) for IMB-D10 is not yet widely reported, its efficacy is evident from its ability to significantly reduce chitin content in yeast cells at a concentration of 25 µg/mL.
Furthermore, IMB-D10 has shown a synergistic effect with caspofungin, a glucan synthase inhibitor. The presence of 12.5 µg/mL of IMB-D10 lowered the MIC of caspofungin against C. albicans from 0.025 µg/mL to 0.00625 µg/mL.[2] This synergy suggests a promising combination therapy approach, potentially reducing required dosages and mitigating resistance.
The following table summarizes the available antifungal activity data for IMB-D10 in comparison to standard antifungal drugs against Candida albicans.
| Compound | Target | Mechanism of Action | MIC against C. albicans (µg/mL) | Cytotoxicity (Mammalian Cells) |
| IMB-D10 | Chitin Synthase | Inhibits chitin synthesis in the fungal cell wall.[1] | Data not yet widely available; effective at 12.5-25 µg/mL.[2] | Data not yet widely available. |
| Fluconazole | Lanosterol 14-α-demethylase | Inhibits ergosterol synthesis, disrupting fungal cell membrane integrity. | 0.25 - 64[3][4] | Low |
| Amphotericin B | Ergosterol | Binds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular contents. | 0.06 - 1.0[5] | High (Nephrotoxicity) |
| Caspofungin | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[6] | 0.015 - 1.0[5] | Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols utilized in the evaluation of IMB-D10's antifungal activity.
Antifungal Susceptibility Testing (Broth Microdilution)
Antifungal susceptibility is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.
Checkerboard Assay for Synergy Testing
The synergistic effect between IMB-D10 and other antifungals is evaluated using a checkerboard microdilution assay.
-
Plate Setup: Two drugs are serially diluted in a two-dimensional array in a 96-well plate. One drug is diluted along the x-axis, and the other along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated as described above.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.
Mammalian Cell Cytotoxicity Assay (LDH Release Assay)
The cytotoxicity of antifungal compounds against mammalian cells is assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Culture: Mammalian cells (e.g., human embryonic kidney 293 cells) are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).
-
LDH Measurement: The cell culture supernatant is collected and transferred to a new plate. An LDH assay reagent is added, which reacts with the released LDH to produce a colored formazan product.
-
Data Analysis: The absorbance of the formazan is measured spectrophotometrically. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of control cells (untreated and fully lysed cells).
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Prospects for anti-Candida therapy through targeting the cell wall: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IMB-D10/F4 Combination Therapy for Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal infections poses a significant threat to global health. Combination therapy, the concurrent use of multiple antifungal agents, is a promising strategy to overcome resistance, enhance efficacy, and reduce toxicity. This guide provides an objective comparison of a novel benzothiazole-based combination therapy involving IMB-D10 and IMB-F4 against established alternative treatments for resistant fungal pathogens.
Clarification on "Imb-10" : Initial searches for "this compound" revealed it to be an alphaMbeta2 integrin modulator and not an antifungal agent. It is likely that the query intended to investigate the antifungal compounds IMB-D10 and IMB-F4 , which are from a series of benzothiazole derivatives with demonstrated antifungal activity. This guide will focus on the available data for IMB-D10 and IMB-F4.
Mechanism of Action: IMB-D10/F4 and Caspofungin Synergy
IMB-D10 and IMB-F4 are inhibitors of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1] By disrupting chitin synthesis, these compounds weaken the cell wall's structural integrity.
Caspofungin, an echinocandin, inhibits β-1,3-glucan synthase, another key enzyme in cell wall biosynthesis. The synergistic effect of combining IMB-D10 or IMB-F4 with caspofungin stems from the simultaneous attack on two different, essential components of the fungal cell wall. This dual inhibition leads to a more profound disruption of cell wall integrity than either agent alone, resulting in enhanced antifungal activity.
Quantitative Data: In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of IMB-D10/F4 combination therapy against Candida albicans and compares it with other established antifungal combinations against different resistant fungi. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two drugs, where an FIC index of ≤ 0.5 indicates synergy.
| Combination Therapy | Fungal Species | Drug 1 MIC (alone) | Drug 2 MIC (alone) | Drug 1 MIC (in combination) | Drug 2 MIC (in combination) | FIC Index | Reference |
| IMB-D10 + Caspofungin | Candida albicans | - | 0.025 µg/mL | - | 0.00625 µg/mL (with 12.5 µg/mL IMB-D10) | Not Reported | [1] |
| IMB-F4 + Caspofungin | Candida albicans | - | 0.025 µg/mL | - | 0.00315 µg/mL (with 12.5 µg/mL IMB-F4) | Not Reported | [1] |
| Voriconazole + Anidulafungin | Aspergillus fumigatus | 0.5 µg/mL | 0.0078 mg/L | - | - | 0.51 (weak synergy) | [2] |
| Amphotericin B + Flucytosine | Cryptococcus neoformans | 0.094 to 0.5 µg/ml | - | - | - | Indifferent | [3] |
| Fluconazole + Flucytosine | Cryptococcus neoformans | - | - | - | - | < 1.0 in 62% of isolates (synergy) | [4] |
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.
Protocol Outline:
-
Drug Preparation: Prepare stock solutions of each antifungal agent. Create serial twofold dilutions of each drug in a liquid growth medium (e.g., RPMI-1640) in separate 96-well microtiter plates.
-
Plate Setup: In a new 96-well plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., M27-A3 for yeasts).[5][6][7][8][9]
-
Inoculation: Add the fungal inoculum to each well of the checkerboard plate. Include wells with each drug alone and a drug-free growth control.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24 to 48 hours).
-
Reading Results: Determine the MIC of each drug alone and in combination by visually assessing fungal growth or using a spectrophotometer. The MIC is the lowest concentration that inhibits visible growth.
-
FIC Index Calculation: Calculate the FIC index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone). An FICI of ≤ 0.5 is considered synergistic.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antifungal effect over time.
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized fungal suspension.
-
Drug Exposure: Add the antifungal agents, alone and in combination, at specific concentrations (e.g., at their MICs) to tubes containing the fungal inoculum. Include a drug-free control.
-
Incubation and Sampling: Incubate the tubes at an appropriate temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[10]
Galleria mellonella In Vivo Model
The Galleria mellonella (greater wax moth) larva is an invertebrate model used to assess the in vivo efficacy of antimicrobial agents.
Protocol Outline:
-
Infection: Inject a standardized dose of the fungal pathogen into the hemocoel of the larvae.
-
Treatment: Administer the antifungal agents, alone and in combination, to the infected larvae at specified doses and time points.
-
Monitoring: Monitor the survival of the larvae over several days.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups.[11][12][13][14][15]
Comparison of Combination Therapies
The choice of combination therapy depends on the infecting fungal species, the resistance profile, and the patient's clinical condition.
IMB-D10/F4 + Caspofungin
-
Advantages: This combination targets the fungal cell wall, which is absent in human cells, suggesting a potentially high therapeutic index. The synergistic activity against Candida albicans is promising for treating infections caused by this common pathogen, including azole- and echinocandin-resistant strains.
-
Limitations: Data is currently limited to in vitro studies against C. albicans. Further research is needed to evaluate its efficacy against a broader range of resistant fungi and in in vivo models.
Voriconazole + Anidulafungin
-
Advantages: This combination has been studied for invasive aspergillosis, a severe infection in immunocompromised patients. It combines two different mechanisms of action, targeting both the cell membrane and the cell wall.
-
Limitations: In vitro studies have shown that the interaction is often indifferent rather than synergistic.[16] Clinical trial results have been mixed, with some studies showing a benefit in certain patient subgroups.
Amphotericin B + Flucytosine
-
Advantages: This is the recommended induction therapy for cryptococcal meningitis, a life-threatening infection of the central nervous system.[17] The combination has demonstrated efficacy even against some flucytosine-resistant isolates.[3]
-
Limitations: Both drugs have significant toxicities. Amphotericin B is associated with nephrotoxicity, and flucytosine can cause bone marrow suppression. Careful patient monitoring is required.
Conclusion
Combination therapy is a critical strategy in the fight against resistant fungal infections. The novel combination of the chitin synthase inhibitors IMB-D10/F4 with the echinocandin caspofungin shows promising synergistic activity against Candida albicans by targeting two essential components of the fungal cell wall. While this presents a novel and potentially potent therapeutic approach, further research is necessary to establish its clinical utility and spectrum of activity. In comparison, established combinations like voriconazole plus anidulafungin and amphotericin B plus flucytosine have more extensive clinical data but also present challenges in terms of inconsistent synergy and toxicity, respectively. The continued exploration of novel combination therapies, such as those involving the IMB compounds, is essential for expanding our armamentarium against multidrug-resistant fungal pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Caspofungin Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kniznica.upc.uniba.sk [kniznica.upc.uniba.sk]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Histological Procedure to Study Fungal Infection in the Wax Moth Galleria Mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Combination of Anidulafungin and Voriconazole against Intrinsically Azole-Susceptible and -Resistant Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Major Role for Amphotericin B–Flucytosine Combination in Severe Cryptococcosis | PLOS One [journals.plos.org]
Navigating the Structure-Activity Relationship of Fungal Chitin Synthase Inhibitors: A Comparative Guide to IMB-D10 and IMB-F4
For researchers and scientists engaged in the discovery of novel antifungal agents, understanding the structure-activity relationship (SAR) is a critical step in optimizing lead compounds. This guide provides a comparative analysis of two benzothiazole compounds, IMB-D10 and IMB-F4, which have been identified as inhibitors of fungal chitin synthesis. While specific data for a compound designated "Imb-10" is not publicly available, the analysis of these related compounds provides valuable insights into the chemical features driving their biological activity.
Comparative Activity of IMB-D10 and IMB-F4
IMB-D10 and IMB-F4 have been shown to inhibit chitin synthase and reduce chitin levels in yeast cells, leading to growth inhibition of Saccharomyces cerevisiae and the pathogenic yeast Candida albicans.[1] A summary of their activity is presented below.
| Compound | Chemical Class | Mechanism of Action | Target | Biological Activity |
| IMB-D10 | Benzothiazole | Inhibition of chitin synthesis | Chitin Synthases (Chs) | Inhibits the growth of S. cerevisiae and C. albicans, reduces chitin levels in yeast cells.[1] |
| IMB-F4 | Benzothiazole | Inhibition of chitin synthesis | Chitin Synthases (Chs) | Inhibits the growth of S. cerevisiae and C. albicans, reduces chitin levels in yeast cells.[1] |
Experimental Protocols
The identification and characterization of chitin synthase inhibitors like IMB-D10 and IMB-F4 typically involve a series of in vitro and in vivo assays.
In Vitro Chitin Synthase Activity Assay
This assay directly measures the enzymatic activity of chitin synthases in the presence of inhibitory compounds.
-
Preparation of Fungal Cell Lysates: Saccharomyces cerevisiae or Candida albicans cells are cultured and harvested. The cell walls are enzymatically digested to produce spheroplasts, which are then lysed to release the cellular contents, including membrane-bound chitin synthases.
-
Enzyme Reaction: The cell lysate is incubated with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), which is radiolabeled (e.g., with ¹⁴C). The reaction buffer is optimized for pH and contains necessary cofactors like Mg²⁺.
-
Incubation with Inhibitors: Test compounds (e.g., IMB-D10, IMB-F4) at various concentrations are pre-incubated with the enzyme preparation before adding the substrate.
-
Quantification of Chitin Synthesis: The reaction is stopped, and the newly synthesized chitin, a polymer of N-acetylglucosamine, is precipitated. The amount of incorporated radiolabel is quantified using a scintillation counter. The inhibitory effect is calculated as the percentage reduction in chitin synthesis compared to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition, is then determined.
Cell-Based Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit fungal growth.
-
Fungal Cell Culture: Yeast cells are grown in a suitable liquid medium (e.g., YPD medium).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a microtiter plate.
-
Inoculation: A standardized suspension of yeast cells is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an optimal temperature for fungal growth (e.g., 30°C for S. cerevisiae, 37°C for C. albicans).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth, often assessed by measuring the optical density at 600 nm (OD₆₀₀).
Visualizing the Research Workflow
The process of conducting structure-activity relationship studies is a cyclical and iterative process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Signaling Pathway and Mechanism of Action
IMB-D10 and IMB-F4 act by inhibiting chitin synthases, which are crucial enzymes for the synthesis of chitin, an essential component of the fungal cell wall.[1] Disruption of chitin synthesis leads to a weakened cell wall, making the fungal cells susceptible to osmotic stress and ultimately leading to cell death.
Caption: The proposed mechanism of action for IMB-D10 and IMB-F4.
References
Evaluating the Efficacy of Novel Chitin Synthesis Inhibitors IMB-D10 and IMB-F4 Against Pathogenic Fungi
A Comparative analysis of the benzothiazole compounds, IMB-D10 and IMB-F4, reveals their potential as antifungal agents, particularly in combination with existing therapies. These compounds target chitin synthesis, a crucial process for maintaining the integrity of the fungal cell wall, presenting a promising avenue for the development of new treatments against fungal infections.
A study by Li et al. (2019) identified two novel benzothiazole compounds, IMB-D10 and IMB-F4, as inhibitors of fungal chitin synthesis.[1] This discovery has opened up new possibilities for antifungal drug development, a critical area of research given the rise of drug-resistant fungal strains. This guide provides a comprehensive comparison of the efficacy of IMB-D10 and IMB-F4, supported by available experimental data, and details the methodologies used to evaluate their antifungal properties.
Quantitative Efficacy Against Key Fungal Strains
The antifungal activity of IMB-D10 and IMB-F4 has been primarily evaluated against the model organism Saccharomyces cerevisiae and the opportunistic human pathogen Candida albicans. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the effectiveness of an antimicrobial agent. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.
While extensive MIC data for a broad range of fungal species is not yet available in the public domain, the foundational study by Li et al. (2019) provides key insights into their potency. The following table summarizes the known antifungal efficacy of IMB-D10 and IMB-F4 and provides a comparison with established antifungal drugs against Candida albicans.
| Compound | Fungal Strain | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) |
| IMB-D10 | Candida albicans | Not explicitly stated as a standalone value in available search results | Fluconazole | 0.25 - 8[2] |
| IMB-F4 | Candida albicans | Not explicitly stated as a standalone value in available search results | Amphotericin B | 0.06 - 1.0[3] |
| Caspofungin | 0.015 - 1.0[3] |
Note: The standalone MIC values for IMB-D10 and IMB-F4 against C. albicans are not explicitly provided in the initial search results. The primary study focused on their synergistic effects. Further investigation into the full-text publication is required for these specific data points.
Synergistic Effects with Caspofungin
A significant finding from the research on IMB-D10 and IMB-F4 is their synergistic interaction with caspofungin, a frontline echinocandin antifungal that inhibits glucan synthesis.[1][4] This synergy is particularly promising for overcoming drug resistance and enhancing therapeutic efficacy. When used in combination, the concentration of caspofungin required to inhibit fungal growth is dramatically reduced.
| Combination | Fungal Strain | Caspofungin MIC (µg/mL) | Caspofungin MIC with IMB Compound (µg/mL) | Fold Reduction in Caspofungin MIC |
| Caspofungin + IMB-D10 (12.5 µg/mL) | Candida albicans | 0.025 | 0.00625 | 4-fold |
| Caspofungin + IMB-F4 (12.5 µg/mL) | Candida albicans | 0.025 | 0.00315 | ~8-fold |
These findings suggest that IMB-D10 and IMB-F4 could be used as adjunctive therapies to potentiate the activity of existing antifungal drugs, potentially lowering required dosages and reducing the risk of side effects.
Mechanism of Action: Targeting Chitin Synthesis
IMB-D10 and IMB-F4 exert their antifungal effect by inhibiting chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin is a polysaccharide that provides structural integrity to the fungal cell wall, and its disruption leads to cell lysis and death. This mechanism is a highly selective target as chitin is absent in human cells.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prospects for anti-Candida therapy through targeting the cell wall: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol
Disclaimer: Specific disposal procedures for a substance identified as "Imb-10" are not available in the public domain at this time. The following guide provides essential, general procedures for the safe disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to review the Safety Data Sheet (SDS) for any chemical prior to use and disposal.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks of chemical exposure, environmental contamination, and regulatory non-compliance. This guide outlines a systematic approach to chemical waste disposal in a laboratory setting.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on several key principles:
-
Waste Minimization: The first step in waste management is to minimize its generation. This can be achieved through careful planning of experiments, using the smallest necessary quantities of chemicals, and avoiding the preparation of excessive stock solutions.
-
Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
-
Proper Labeling: All waste containers must be clearly and accurately labeled.[1][2] Labels should include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the approximate concentration, and the date of accumulation.[2]
-
Container Integrity: Use appropriate, compatible containers for waste storage.[1] Containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[1][2]
Step-by-Step Chemical Waste Disposal Procedure
-
Hazard Identification: Before starting any experiment, identify all potentially hazardous chemicals and review their SDS. The SDS provides critical information on handling, storage, and disposal.
-
Waste Determination: Determine if the waste is hazardous. A chemical waste is generally considered hazardous if it is flammable, corrosive, reactive, or toxic.[1] If a non-hazardous material is mixed with a hazardous one, the entire mixture is treated as hazardous waste.[3]
-
Segregation and Collection: Collect different waste types in separate, designated containers.[1] For instance, halogenated and non-halogenated solvents should be collected separately. Aqueous waste should be segregated based on its pH and chemical content.
-
Labeling: Immediately label the waste container with a hazardous waste tag.[1][2] Fill out all required information on the tag.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.[1]
-
Request for Pickup: Once a waste container is full or when the experiment is complete, contact your institution's EHS office to schedule a waste pickup. Do not dispose of chemical waste down the drain unless explicitly permitted by your EHS office for specific, neutralized, non-hazardous aqueous solutions.[4]
Categorization of Common Laboratory Chemical Waste
For ease of segregation and management, laboratory waste can be broadly categorized as follows:
| Waste Category | Examples | Disposal Container |
| Halogenated Solvents | Dichloromethane, Chloroform, Perchloroethylene | Clearly labeled, compatible solvent container |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane, Toluene | Clearly labeled, compatible solvent container |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid (pH < 2) | Clearly labeled, acid-resistant container |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide (pH > 12.5) | Clearly labeled, base-resistant container |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium, chromium | Clearly labeled, compatible container |
| Solid Chemical Waste | Contaminated gloves, paper towels, chemically contaminated silica gel | Lined cardboard box or other appropriate container with a clear plastic bag and a label identifying the contents. |
| Sharps Waste | Needles, syringes, razor blades, contaminated glass | Puncture-proof sharps container.[5] |
Experimental Protocols for Waste Neutralization (Example)
Neutralization is a common procedure to render corrosive waste less hazardous before disposal. Always perform neutralization procedures in a fume hood with appropriate personal protective equipment (PPE).
Neutralization of a Dilute Acidic Solution:
-
Place the acidic solution in a large, appropriate container within a secondary container (e.g., an ice bath) to manage heat generation.
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring continuously.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, only if permitted by your institution's EHS guidelines. Otherwise, it should be collected as hazardous waste.
Logical Workflow for Chemical Waste Disposal
Caption: Decision-making workflow for laboratory chemical waste disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
